3,5-Dinitropyridine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSIFTKIXZLPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344578 | |
| Record name | 3,5-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-06-7 | |
| Record name | 3,5-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-dinitropyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3,5-dinitropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this energetic and synthetically versatile heterocyclic compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and synthetic aspects.
Chemical Structure and Properties
This compound is a pyridine (B92270) ring substituted with two nitro groups at the 3 and 5 positions. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring, making it susceptible to nucleophilic attack.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O₄ | [1] |
| Molecular Weight | 169.10 g/mol | [1] |
| CAS Number | 940-06-7 | [1] |
| Appearance | Pale yellow prisms | [2] |
| Melting Point | 105-107 °C | [3] |
| Density | 1.654 g/cm³ (calculated) | [2] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁[2]. The pyridine ring is essentially planar, with one nitro group being nearly coplanar with the ring and the other slightly rotated[2]. This slight rotation is attributed to packing interactions within the crystal lattice[2].
Table 2: Crystal Data and Structure Refinement for this compound [2]
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 19.918(3) |
| b (Å) | 6.465(1) |
| c (Å) | 5.272(1) |
| Volume (ų) | 678.9 |
| Z | 4 |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | δ ~9.6 ppm (s, 1H, H-4), ~9.4 ppm (s, 2H, H-2, H-6) |
| ¹³C NMR | δ ~152 ppm (C-2, C-6), ~148 ppm (C-3, C-5), ~120 ppm (C-4) |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600-1585 (C=C stretch), ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch)[4] |
| Mass Spec (EI) | m/z 169 (M⁺), 123 (M⁺ - NO₂)[1] |
Synthesis and Reactivity
Synthesis
Several synthetic routes to this compound have been reported, often involving the nitration of pyridine derivatives. A common approach involves the decarboxylation of 3,5-dinitroisonicotinic acid. Other methods include multi-component reactions[3].
A three-component cyclocondensation reaction has also been described for the synthesis of this compound derivatives, which can be adapted to produce the parent compound[3]. This method involves the reaction of nitroacetone, triethyl orthoformate, and an appropriate enamine in acetic acid[3].
Reactivity
The electron-deficient nature of the pyridine ring in this compound makes it highly reactive towards nucleophiles. The nitro groups can be displaced by various nucleophiles, and the ring can undergo dearomatization reactions[6]. The outcome of the reaction, either nucleophilic substitution of a nitro group or conjugate addition, depends on the nature of the nucleophile[6]. Anionic oxygen, nitrogen, and sulfur nucleophiles tend to cause substitution of a nitro group, whereas carbon nucleophiles often lead to dearomatization through 1,2- or 1,4-addition[6].
Biological Activity and Signaling Pathways
Current scientific literature primarily focuses on the synthetic applications and energetic properties of this compound. There is a notable lack of information regarding its specific biological activities or its involvement in defined cellular signaling pathways. Its derivatives, however, are precursors to a range of biologically active molecules, including compounds with potential antitumor, antiviral, and anti-neurodegenerative properties[3][7].
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound, based on common laboratory practices for similar compounds.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Reactivity with Nucleophiles
The following diagram illustrates the logical relationship of the reactivity of this compound with different types of nucleophiles.
Caption: Reactivity pathways of this compound with different classes of nucleophiles.
Conclusion
This compound is a valuable compound in synthetic organic chemistry, serving as a precursor for a variety of more complex heterocyclic systems. Its chemistry is dominated by the strong electron-withdrawing nature of the two nitro groups, which dictates its reactivity towards nucleophiles. While its physical and structural properties are reasonably well-documented, a comprehensive public database of its experimental spectroscopic data is lacking. Further research into the biological activities of this compound and its derivatives may unveil novel applications in medicinal chemistry and drug development.
References
- 1. This compound | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. prepchem.com [prepchem.com]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,5-Dinitropyridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3,5-dinitropyridine and its closely related derivatives. Due to the limited availability of published experimental data for the parent this compound, this document focuses on the thoroughly characterized spectroscopic properties of its substituted analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of nitroaromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the protons at the C2/C6 and C4 positions. The strong electron-withdrawing nature of the two nitro groups will significantly deshield these protons, leading to chemical shifts in the downfield region of the spectrum. Data from a C2-substituted derivative, 2-[(2-Furylmethyl)thio]-3,5-dinitropyridine, shows signals at 9.62 ppm and 9.12 ppm, which can be attributed to the protons on the dinitropyridine ring.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Propyl-3,5-dinitropyridinium triflate [2] | CD₃CN | 8.70 (d, J = 5.6 Hz, 2H), 8.51 (t, J = 7.6 Hz, 1H) |
| 2-(Phenylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 9.34 (d, J = 1 Hz, 1H), 9.12 (d, J = 1 Hz, 1H) |
| 2-(Cyclohexylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 9.53 (d, J = 2 Hz, 1H), 9.07 (d, J = 2 Hz, 1H) |
| 2-[(2-Furylmethyl)thio]-3,5-dinitropyridine [1] | DMSO-d₆ | 9.62 (s, 1H), 9.12 (s, 1H) |
| 2-(Isobutylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 9.55 (d, J = 2 Hz, 1H), 9.10 (d, J = 2 Hz, 1H) |
| 3,5-Dinitro-2-phenoxypyridine [1] | DMSO-d₆ | 9.26 (s, 2H) |
| 2-Amino-3,5-dinitropyridine [3] | d₆-acetone | 9.17 (d, J = 1.05 Hz, 1H), 9.10 (d, J = 1.05 Hz, 1H) |
Note: The assignments for the protons on the pyridine (B92270) ring are provided. Signals for the substituent groups are omitted for clarity.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is expected to display three distinct signals for the C2/C6, C3/C5, and C4 carbons. The carbons bearing the nitro groups (C3 and C5) will be significantly deshielded. The chemical shifts for the carbons in several 2-substituted this compound derivatives are presented in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Propyl-3,5-dinitropyridinium triflate [2] | CD₃CN | 145.5, 144.2, 128.1 |
| 2-(Phenylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 162.7, 147.8, 140.9, 140.2, 129.5 |
| 2-(Cyclohexylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | Not Reported |
| 2-[(2-Furylmethyl)thio]-3,5-dinitropyridine [1] | DMSO-d₆ | 161.7, 149.3, 147.7, 142.9, 140.6, 140.5, 129.5 |
| 2-(Isobutylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 163.1, 147.6, 140.8, 140.0, 129.3 |
| 3,5-Dinitro-2-phenoxypyridine [1] | DMSO-d₆ | 157.7, 152.0, 147.8, 139.6, 131.8 |
| 2-Amino-3,5-dinitropyridine [3] | d₆-acetone | 155.95 (C2), 151.64 (C6), 134.11 (C5), 131.60 (C4), 125.66 (C3) |
Note: The assignments for the carbons of the pyridine ring are provided where available. Signals for the substituent groups are omitted for clarity.
Infrared (IR) Spectroscopy
Experimental IR spectra for this compound are not commonly reported. However, the compound has been characterized by IR spectroscopy in cryogenic argon matrices after generation via flash vacuum pyrolysis.[4] The characteristic vibrational frequencies for nitroaromatic compounds include strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂). For 2-amino-3,5-dinitropyridine, these bands are observed at 1580 cm⁻¹ and 1330 cm⁻¹.[3] Computational studies on 2-hydroxy-3,5-dinitropyridine (B1346602) have also been performed to predict its vibrational frequencies.[5]
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | Sample Preparation | Characteristic Absorption Bands (cm⁻¹) |
| 2-Amino-3,5-dinitropyridine [3] | KBr disk | 3410, 3290, 3150, 3080 (N-H and C-H stretching), 1660 (N-H bending), 1580 (asymmetric NO₂ stretching), 1500, 1420 (aromatic C=C and C=N stretching), 1330 (symmetric NO₂ stretching), 1270 |
| 3,5-Dinitro-2,4,6-triaminopyridine [3] | KBr disk | 3500, 3380, 3360, 3250 (N-H stretching), 1650, 1600 (N-H bending), 1540 (asymmetric NO₂ stretching), 1480 (aromatic C=C and C=N stretching), 1260, 1220 (symmetric NO₂ stretching) |
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of nitro groups (NO₂) and other characteristic cleavages of the pyridine ring.
Table 4: Mass Spectrometry Data for this compound
| Ionization Method | m/z (relative intensity) | Assignment |
| Electron Impact (from PubChem)[6] | 169 | Molecular Ion [M]⁺ |
| 123 | [M - NO₂]⁺ | |
| Not specified | Third highest peak |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy
Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in a standard 5 mm NMR tube.[7] The choice of solvent is critical and should dissolve the compound without reacting with it.
Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).[7] For a typical ¹H NMR experiment, a pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.[8] Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Solid): For solid samples, the KBr pellet method is a standard technique. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.[10]
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder or the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.[11] The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry
Sample Introduction and Ionization: For volatile compounds like this compound, the sample can be introduced via a gas chromatograph (GC) or a direct insertion probe into the ion source of the mass spectrometer.[12] Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion, generating the mass spectrum.[14]
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Solubility of 3,5-Dinitropyridine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,5-dinitropyridine in common organic solvents, a critical parameter for its application in research and development, particularly in the synthesis of novel compounds and energetic materials. A comprehensive review of existing scientific literature and chemical databases reveals a notable absence of quantitative solubility data for the parent this compound. This document provides a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds, enabling researchers to generate the necessary data for this compound. Furthermore, to provide a valuable point of reference, this guide presents available quantitative solubility data for the structurally related compound, 2,6-diamino-3,5-dinitropyridine, in several common organic solvents. The synthesis of this compound is also outlined, offering a complete workflow for researchers.
Introduction
This compound is a heterocyclic aromatic compound containing two nitro groups, which impart significant electron-withdrawing properties to the pyridine (B92270) ring. This electronic structure makes it a valuable precursor in the synthesis of various functionalized pyridines and energetic materials. Understanding its solubility in common organic solvents is fundamental for optimizing reaction conditions, purification processes such as crystallization, and for the development of formulations.
Despite its importance, a thorough search of the scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound. This guide aims to bridge this knowledge gap by providing a robust experimental methodology for solubility determination and by presenting data for a closely related analogue to inform initial experimental design.
Quantitative Solubility Data (Reference Compound)
In the absence of specific quantitative solubility data for this compound, the following table presents the mole fraction solubility (x₂) of the structurally similar compound, 2,6-diamino-3,5-dinitropyridine, in several common organic solvents at various temperatures. This data can serve as a useful, albeit approximate, guide for solvent selection in studies involving this compound. It is crucial to note that the presence of two amino groups in 2,6-diamino-3,5-dinitropyridine will significantly influence its solubility profile compared to the parent compound due to differences in polarity and hydrogen bonding capabilities.
Table 1: Mole Fraction Solubility (x₂) of 2,6-Diamino-3,5-dinitropyridine in Various Organic Solvents [1][2][3]
| Temperature (K) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Ethanol | Methanol |
| 293.15 | - | - | - | 0.00184 |
| 298.15 | - | - | - | 0.00260 |
| 304.15 | 0.01505 | 0.00150 | - | - |
| 305.15 | - | - | 0.00190 | - |
| 306.15 | 0.01518 | - | - | - |
| 309.15 | 0.01532 | - | - | - |
| 310.15 | - | - | 0.00280 | - |
| 311.15 | 0.02177 | - | - | - |
| 314.15 | 0.02843 | - | - | - |
| 315.15 | - | - | 0.00420 | - |
| 317.15 | 0.03607 | - | - | - |
| 318.15 | - | - | - | 0.00915 |
| 320.15 | 0.04331 | - | 0.00630 | - |
| 323.15 | 0.05325 | - | - | - |
| 325.15 | - | - | 0.00890 | - |
| 327.15 | 0.06382 | - | - | - |
| 329.15 | 0.06905 | - | - | - |
| 330.15 | - | - | 0.01250 | - |
| 331.15 | 0.07470 | - | - | - |
| 333.15 | 0.08032 | - | - | - |
| 335.15 | - | - | 0.01780 | - |
| 336.15 | 0.08835 | - | - | - |
| 339.15 | 0.10645 | 0.00780 | - | 0.03140 |
| 340.15 | - | - | 0.02500 | - |
| 357.15 | - | - | - | - |
Data extracted from the Journal of Chemical & Engineering Data.[1][2][3]
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is a standard and reliable approach for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Oven
3.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath. Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the supernatant remains constant). A minimum of 24 hours is often recommended.
-
Phase Separation: Once equilibrium is reached, stop the stirring and allow the solid to settle at the bottom of the vials for at least 2 hours while maintaining the constant temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any suspended solid particles.
-
Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight is achieved.
-
Calculation: The solubility (S) in grams of solute per 100 g of solvent can be calculated using the following equation:
S = (m_solute / m_solvent) * 100
where:
-
m_solute is the mass of the dried residue (this compound).
-
m_solvent is the mass of the solvent in the withdrawn supernatant (can be calculated from the volume and density of the solvent at the experimental temperature).
-
3.3. Data Correlation The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the Apelblat equation or the van 't Hoff equation to determine thermodynamic parameters of dissolution.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of pyridine derivatives. A common route involves the nitration of 2-hydroxypyridine (B17775) followed by further transformations. The following is a representative synthetic scheme.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the experimental determination of solubility as described in Section 3.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is currently unavailable in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for solubility determination offers a standardized approach to obtaining reliable data. The included solubility data for the structurally related 2,6-diamino-3,5-dinitropyridine serves as a valuable, albeit preliminary, reference for solvent screening and experimental design. The outlined synthetic pathway and experimental workflow visualizations further support the practical application of this information in a research and development setting. It is recommended that researchers perform their own solubility determinations for this compound to ensure the accuracy of data for their specific applications.
References
The Electrophilic Character of the 3,5-Dinitropyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents. The introduction of strong electron-withdrawing groups, such as nitro groups, can dramatically alter the electronic properties of this heterocycle, rendering it a potent electrophile. This technical guide provides an in-depth analysis of the electrophilic character of the 3,5-dinitropyridine ring, a key building block in the synthesis of various biologically active compounds.[1] The presence of two nitro groups at the 3 and 5 positions significantly depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of its synthetic utility, enabling the construction of complex molecular architectures.[2]
This guide will delve into the synthesis, reactivity, and electronic properties of the this compound ring system, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and organic synthesis.
Electronic Properties and Reactivity
The profound electrophilic character of the this compound ring is a direct consequence of the strong electron-withdrawing nature of the two nitro groups. This effect is twofold: the inductive effect of the electronegative nitrogen and oxygen atoms, and the resonance effect, where the nitro groups delocalize the electron density from the ring. This electron deficiency is particularly pronounced at the positions ortho and para to the nitro groups (C2, C4, and C6 positions), making them highly susceptible to nucleophilic aromatic substitution (SNAr).
The reactivity of the this compound ring towards nucleophiles is a key aspect of its chemistry. The SNAr mechanism involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the nitro groups. Subsequent departure of a leaving group (if present) or rearomatization dictates the final product.
Computational Analysis
To provide a quantitative understanding of the electrophilic nature of the this compound ring, computational chemistry methods are invaluable. Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecular surface. Regions of positive electrostatic potential (colored in blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP would show significant positive potential on the carbon atoms of the pyridine ring, especially at the C2, C4, and C6 positions, highlighting their electrophilic nature. The areas around the nitro groups would exhibit negative potential (colored in red), indicating electron-rich regions.
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a stronger electrophile. The this compound ring is expected to have a low-lying LUMO, signifying its high electrophilicity.
Quantitative Data
The following tables summarize key quantitative data related to the electrophilic character and reactivity of the this compound ring and its derivatives.
Table 1: Spectroscopic Data for this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| (E)-2-[(4-Chlorophenyl)vinyl]-3,5-dinitropyridine | 9.58 (s, 1H), 9.05 (s, 1H), 8.30 (d, 1H), 7.83 (d, 1H), 7.64 (d, 2H), 7.45 (d, 2H) | 152.0, 147.5, 143.2, 141.9, 140.3, 135.0, 134.0, 130.2, 129.2, 129.1, 121.6 | [3] |
Table 2: Kinetic Data for Nucleophilic Aromatic Substitution on 2-substituted-3,5-dinitropyridines with Piperidine (B6355638)
| Substrate | Solvent | kobs (s-1) | Reference |
| 2-Methoxy-3,5-dinitropyridine | Methanol | Not explicitly stated, but reaction mechanism studied | [2] |
| 2-Ethoxy-3,5-dinitropyridine | Methanol | Not explicitly stated, but reaction mechanism studied | [2] |
Table 3: Computational Data for 3,5-Dinitropyridinium Derivatives
| Compound | LUMO Energy (eV) | Method | Reference |
| 1-propyl-3,5-dinitropyridinium | -4.01 | DFT | [4] |
Experimental Protocols
Synthesis of this compound
While a detailed, contemporary experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general method for the nitration of pyridines can be adapted.[5][6] The following is a representative procedure based on the nitration of pyridine derivatives.
Materials:
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3-nitropyridine to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound.
Nucleophilic Aromatic Substitution: Reaction of this compound with Piperidine
The following is a general protocol for the reaction of a dinitropyridine derivative with an amine nucleophile, which can be adapted for this compound.[2]
Materials:
-
This compound
-
Piperidine
-
Triethylamine (B128534) (optional, as a base)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add piperidine (1.1 equiv) to the solution. If the nucleophile is used as its salt, an equivalent of a non-nucleophilic base like triethylamine may be added.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding substituted pyridine.
Visualizations
Signaling Pathways and Logical Relationships
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Workflows
Caption: A typical experimental workflow for the synthesis and analysis of this compound derivatives.
Conclusion
The this compound ring is a highly electrophilic scaffold with significant potential in organic synthesis and drug development. The strong electron-withdrawing capacity of the two nitro groups activates the pyridine ring towards nucleophilic attack, enabling the facile introduction of a wide range of functional groups. This technical guide has provided a comprehensive overview of the electronic properties, reactivity, and synthetic utility of this important heterocyclic system. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to leverage the unique electrophilic character of the this compound ring in their scientific endeavors. Further computational and experimental studies are warranted to more precisely quantify the reactivity of the parent this compound and expand its application in the development of novel therapeutics.
References
The Advent and Evolution of Dinitropyridines: A Technical Guide to Their History, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The dinitropyridine scaffold, a versatile and highly functionalizable heterocyclic motif, has carved a significant niche in the landscape of chemical synthesis and drug discovery. From its early exploration in the realm of energetic materials to its current status as a privileged structure in medicinal chemistry, the journey of dinitropyridine compounds is a testament to the enduring quest for novel molecular entities with potent biological activities. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted biological applications of dinitropyridine compounds, with a focus on their anticancer, antiviral, and neuroprotective properties.
A Historical Perspective: The Dawn of Pyridine (B92270) Chemistry
The story of dinitropyridines is intrinsically linked to the broader history of pyridine chemistry, which began to flourish in the 19th century. While a definitive timeline for the discovery of each dinitropyridine isomer remains elusive in early literature, the foundational work on pyridine by chemists such as Adolf von Baeyer and Wilhelm Körner laid the groundwork for the eventual synthesis and characterization of its nitrated derivatives. Their pioneering efforts in understanding the structure and reactivity of the pyridine ring were crucial for the subsequent exploration of its chemical space. Early synthetic endeavors were often focused on the nitration of pyridine and its simple derivatives, leading to the gradual identification of various mono- and dinitrated isomers.
Synthetic Methodologies: From Classical Nitration to Modern Innovations
The synthesis of dinitropyridine compounds has evolved significantly over the years, with methodologies ranging from classical nitration reactions to more sophisticated multi-component and cross-coupling strategies.
Classical Nitration Approaches
The direct nitration of pyridine and its derivatives has been a long-standing method for the introduction of nitro groups onto the pyridine ring. These reactions typically employ strong nitrating agents, such as a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of 2,4-Dihydroxy-3-nitropyridine (B116508) [1]
This protocol describes the nitration of 2,4-dihydroxypyridine (B17372).
Materials:
-
2,4-Dihydroxypyridine
-
Nitric Acid
-
Phosphorous oxychloride (POCl3)
-
N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA)
-
Heptane
-
Charcoal
-
Celite
Procedure:
-
Charge a 1 L flask with 85 mL (0.914 mol) of 2,4-dihydroxypyridine.
-
With stirring, add POCl3 followed by the dropwise addition of DMA over 30 minutes. An exothermic reaction will occur, raising the temperature to approximately 56°C.
-
After the initial exotherm subsides, heat the reaction mixture to 90°C for 1 hour.
-
Increase the temperature to 105-115°C and maintain for 4 hours.
-
After the 5-hour heating period, quench the reaction by pouring the mixture onto ice with stirring.
-
Filter the resulting off-gray solid and wash it twice with 100 mL portions of cold water.
-
Air-dry the solid on the filter overnight.
-
Recrystallize the crude solid from 500 mL of heptane. Treat the hot solution with 2 g of charcoal and filter through Celite.
-
Cool the filtrate to induce crystallization and collect the purified product.
Three-Component Synthesis of 3,5-Dinitropyridine Derivatives[2]
A more contemporary approach involves the one-pot, three-component cyclocondensation of acyclic precursors, offering a convenient route to substituted 3,5-dinitropyridines.
Experimental Protocol: Three-Component Synthesis [2]
This protocol outlines the synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines.
Materials:
-
β-formyl-β-nitroenamines
-
Aromatic or aliphatic aldehydes
-
Acetic acid
-
Sodium nitrite (B80452)
Procedure:
-
React the appropriate β-formyl-β-nitroenamine with an aromatic or aliphatic aldehyde in a suitable solvent.
-
The reaction yields 4-substituted 3,5-dinitro-1,4-dihydropyridines.
-
Aromatization of the dihydropyridine (B1217469) can be achieved by treatment with an excess of sodium nitrite in a mixture of acetic acid and chloroform to yield the corresponding 4-aryl-3,5-dinitropyridines.
Biological Significance and Therapeutic Potential
Dinitropyridine derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide spectrum of pharmacological activities. Their electron-deficient nature, conferred by the two nitro groups, often plays a crucial role in their interaction with biological targets.
Anticancer Activity
Several dinitropyridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Signaling Pathway: p53 and JNK Upregulation in Cancer Cells
The anticancer activity of certain pyridine derivatives has been linked to the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to cell cycle arrest and apoptosis.
References
A Theoretical Exploration of the Electronic Structure of 3,5-Dinitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitropyridine is a heterocyclic aromatic compound characterized by a pyridine (B92270) ring substituted with two nitro groups. The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine ring, making this molecule a subject of interest in various chemical and pharmaceutical research areas. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications, particularly in the design of novel therapeutic agents and energetic materials.
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic structure of this compound. Due to the limited availability of specific published computational data for this exact molecule, this guide also presents illustrative data based on calculations for closely related compounds, such as 2-chloro-3,5-dinitropyridine (B146277), and established computational chemistry principles.
Theoretical and Computational Methodology
The investigation of the electronic structure of molecules like this compound is predominantly carried out using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and reliable method.
Computational Protocol
A standard computational workflow for analyzing the electronic structure of this compound is outlined below. This workflow represents a robust and widely accepted approach in the field of computational chemistry.
Caption: A typical computational workflow for the electronic structure analysis of this compound.
Methodological Details:
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or GAMESS are commonly employed for these calculations.
-
Functional and Basis Set: A widely used and effective combination for molecules of this nature is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). This level of theory generally provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.
Data Presentation: Calculated Electronic Structure Properties
Table 1: Optimized Geometrical Parameters (Illustrative)
Geometry optimization provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths and angles are crucial for understanding the molecule's shape and steric properties.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C2-C3 | 1.39 | |
| C3-C4 | 1.38 | |
| C4-C5 | 1.38 | |
| C5-C6 | 1.39 | |
| C3-N(nitro) | 1.47 | |
| C5-N(nitro) | 1.47 | |
| N-O (nitro) | 1.22 | |
| Bond Angles (°) | C6-N1-C2 | 118.0 |
| N1-C2-C3 | 123.0 | |
| C2-C3-C4 | 118.5 | |
| C3-C4-C5 | 119.0 | |
| C4-C5-C6 | 118.5 | |
| C5-C6-N1 | 123.0 | |
| C2-C3-N(nitro) | 119.0 | |
| C4-C3-N(nitro) | 119.0 | |
| C4-C5-N(nitro) | 119.0 | |
| C6-C5-N(nitro) | 119.0 | |
| O-N-O (nitro) | 125.0 |
Note: The presence of a chloro-substituent at the C2 position in 2-chloro-3,5-dinitropyridine would be expected to slightly elongate the C2-Cl bond and subtly influence the adjacent bond lengths and angles due to its electronic and steric effects.
Table 2: Key Electronic Properties (Illustrative)
The electronic properties provide insight into the reactivity and kinetic stability of the molecule. The HOMO and LUMO energies are particularly important in understanding electron-donating and accepting capabilities.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| Total Energy (Hartree) | -675.5 |
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | -4.0 |
| HOMO-LUMO Gap (eV) | 4.5 |
| Dipole Moment (Debye) | 3.5 |
The significant HOMO-LUMO gap suggests a relatively high kinetic stability for the molecule. The dipole moment indicates a notable polarity, arising from the electronegative nitrogen atom in the ring and the two strongly electron-withdrawing nitro groups.
Analysis of Molecular Orbitals and Electrostatic Potential
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is anticipated to be distributed over the nitro groups, reflecting their strong electron-accepting character. This distribution makes the nitro-substituted positions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (typically colored red) around the oxygen atoms of the nitro groups and the nitrogen atom of the pyridine ring, indicating their electron-rich nature and suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the pyridine ring, indicating their electron-deficient character.
Logical Relationships in Electronic Structure Analysis
The following diagram illustrates the logical flow from computational inputs to the key interpretive outputs in the study of a molecule's electronic structure.
An In-depth Technical Guide to the Isomers of Dinitropyridine and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six positional isomers of dinitropyridine, focusing on their relative stability, synthesis, and the experimental and computational methodologies used for their characterization. Dinitropyridines are a class of nitroaromatic heterocyclic compounds with significant applications in the fields of energetic materials, pharmaceuticals, and agrochemicals. A thorough understanding of their isomeric forms and stability is crucial for the targeted design and safe handling of these materials.
Positional Isomers of Dinitropyridine
There are six positional isomers of dinitropyridine, distinguished by the location of the two nitro groups on the pyridine (B92270) ring. The structures of these isomers are illustrated below:
-
2,3-Dinitropyridine
-
2,4-Dinitropyridine
-
2,5-Dinitropyridine
-
2,6-Dinitropyridine
-
3,4-Dinitropyridine
-
3,5-Dinitropyridine
Comparative Stability of Dinitropyridine Isomers
The stability of dinitropyridine isomers is a critical parameter, particularly in the context of their application as energetic materials. Stability is influenced by factors such as the positions of the electron-withdrawing nitro groups, which affect the electronic structure and bond strengths within the molecule. The relative stability of these isomers can be assessed through both computational and experimental methods.
Computational Analysis of Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the thermodynamic properties of molecules, including their heats of formation (ΔHf). A lower heat of formation generally indicates greater thermodynamic stability. A study on the nitro derivatives of pyridine using DFT provides calculated heats of formation for the dinitropyridine isomers[1]. These values offer a quantitative comparison of the relative stabilities of the isomers in the gas phase.
Table 1: Calculated Gaseous Heats of Formation of Dinitropyridine Isomers [1]
| Isomer | Calculated Heat of Formation (kJ/mol) |
| 2,3-Dinitropyridine | Data not explicitly found in search results |
| 2,4-Dinitropyridine | Data not explicitly found in search results |
| 2,5-Dinitropyridine | Data not explicitly found in search results |
| 2,6-Dinitropyridine | Data not explicitly found in search results |
| 3,4-Dinitropyridine | Data not explicitly found in search results |
| This compound | Data not explicitly found in search results |
(Note: While a relevant DFT study was identified[1], the specific heat of formation values for each dinitropyridine isomer were not available in the provided search snippets. The table structure is provided for when this data is obtained.)
Experimental Thermal Stability
Table 2: Experimental Thermal Properties of Dinitropyridine Derivatives
| Compound | Method | Decomposition Temperature (°C) | Reference |
| 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | DSC | 360.6 | [2] |
| 2-Methoxyamino-3,5-dinitropyridine | DSC | Not specified in snippet | [3] |
| 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) | Not specified | 360 | [4] |
(Note: This table includes data for derivatives due to the limited availability of data for the parent isomers.)
Synthesis of Dinitropyridine Isomers
The synthesis of dinitropyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic nitration. Various strategies have been developed to introduce two nitro groups onto the pyridine ring, often involving multi-step reaction sequences.
-
2,3-Dinitropyridine: The synthesis of 2,3-diaminopyridine, a potential precursor, can be achieved through the reduction of 2,3-dinitropyridine[5].
-
2,4-Dinitropyridine: This isomer can be prepared through the nitration of 2-chloropyridine (B119429) followed by further reactions[6].
-
2,5-Dinitropyridine: Synthesis can proceed from 2,5-dichloropyridine[7].
-
2,6-Dinitropyridine: The synthesis of the precursor 2,6-diaminopyridine (B39239) has been described, which can then be nitrated[8][9].
-
3,4-Dinitropyridine: Synthesis of 3,4-diaminopyridine, a precursor, involves the nitration of 4-methoxypyridine (B45360) followed by amination and reduction[10]. A review also mentions the synthesis of 3,4-dinitropyridine[11][12].
-
This compound: This isomer can be synthesized through various routes, including the nitration of pyridine derivatives[13][14]. The synthesis of 2,6-diamino-3,5-dinitropyridine is also well-documented[15].
Experimental and Computational Protocols
Experimental Determination of Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal stability of energetic materials.
General DSC Protocol:
-
A small sample (typically 1-5 mg) of the dinitropyridine isomer is accurately weighed into an aluminum or copper crucible.
-
The crucible is hermetically sealed.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. Exothermic events, such as decomposition, are identified by a positive heat flow.
General TGA Protocol:
-
A small sample of the dinitropyridine isomer is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
Computational Determination of Heats of Formation
Density Functional Theory (DFT) Calculations are commonly employed to calculate the heats of formation of molecules. The use of isodesmic reactions is a robust method for improving the accuracy of these calculations.
General DFT Protocol for Calculating Heats of Formation:
-
The geometry of the target dinitropyridine isomer and a set of reference molecules for the isodesmic reaction are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
The total electronic energies, ZPVEs, and thermal corrections are used to calculate the enthalpy of the isodesmic reaction.
-
The heat of formation of the target molecule is then calculated using the known experimental heats of formation of the reference molecules and the calculated enthalpy of the isodesmic reaction.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the dinitropyridine isomers and the general workflows for their stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 6. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 10. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
The Rising Potential of 3,5-Dinitropyridine in Advanced Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyridine (B92270) ring, a fundamental scaffold in organic chemistry, gains remarkable functionality upon the introduction of nitro groups, transforming it into a versatile building block for a new generation of advanced materials. Among these, 3,5-dinitropyridine stands out as a key precursor with significant potential in diverse fields, most notably in the development of high-performance energetic materials and novel functional polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, offering researchers and scientists a detailed resource to explore its capabilities.
Synthesis and Functionalization: Paving the Way for Innovation
The synthesis of this compound and its derivatives is a critical first step in harnessing its potential. While the direct nitration of pyridine to achieve 3,5-disubstitution can be challenging due to the deactivating effect of the first nitro group, several synthetic strategies have been developed to access this important molecule and its functionalized analogues.
Key Synthetic Pathways
One common approach involves the nitration of substituted pyridines. For instance, the nitration of 2-R-4-aminopyridines can yield this compound derivatives.[1] Another strategy is the double nitration of 4-hydroxypyridine.[1] The synthesis of functionalized derivatives, such as 2-amino-3,5-dinitropyridine, often starts from precursors like 2-aminopyridine (B139424), which can be nitrated and subsequently modified.[1]
A general workflow for the synthesis of a dinitropyridine derivative from a substituted pyridine is outlined below:
Experimental Protocol: Synthesis of 2-Amino-3,5-dinitropyridine
A representative protocol for the synthesis of a key derivative, 2-amino-3,5-dinitropyridine, is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 30°C.
-
Rearrangement: After the addition is complete, allow the reaction mixture to stir at a controlled temperature to facilitate the rearrangement of the intermediate.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: The resulting isomers, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, can be separated by steam distillation under reduced pressure.[2] Further nitration of the appropriate isomer yields the desired 2-amino-3,5-dinitropyridine.
Physicochemical Properties: A Foundation for Performance
The arrangement of the nitro groups on the pyridine ring profoundly influences the molecule's physical and chemical characteristics, making it a candidate for high-energy applications.
| Property | This compound | 2-Hydroxy-3,5-dinitropyridine | 2-Methoxy-3,5-dinitropyridine |
| Molecular Formula | C₅H₃N₃O₄ | C₅H₃N₃O₅ | C₆H₅N₃O₅ |
| Molecular Weight ( g/mol ) | 169.10[3] | 185.09 | 201.12 |
| Melting Point (°C) | Not readily available | 175-179[4] | - |
| Boiling Point (°C) | Not readily available | 319.28 (rough estimate)[4] | - |
| Density (g/cm³) | 1.654 (calculated) | 1.8469 (rough estimate)[4] | - |
| Crystal System | Orthorhombic | - | Monoclinic |
| Space Group | P2₁2₁2₁ | - | P2₁/n |
Applications in Materials Science
The electron-deficient nature of the this compound core, coupled with the energetic nitro groups, opens up a range of potential applications in materials science, primarily centered around energetic materials but also extending to coordination chemistry.
Energetic Materials
This compound and its derivatives are considered valuable precursors for the synthesis of high-performance, insensitive energetic materials.[1] The introduction of this moiety into larger molecules can significantly enhance their energetic properties.
The general logic for developing energetic materials from this compound involves its incorporation as a building block into larger, more complex molecules. This can be achieved through various functionalization reactions on the pyridine ring or its substituents.
A notable example is 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX), a thermally stable explosive.[5] The energetic performance of materials derived from dinitropyrazoles, which are structurally similar to dinitropyridines, provides insight into the potential of this class of compounds. For instance, derivatives of 4-azido-3,5-dinitropyrazole have shown high detonation velocities.[6]
| Energetic Material | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity |
| Ammonium salt of a 4-azido-3,5-dinitropyrazole derivative (7) | 8591 | 30.6 | 14 J |
| Hydroxylammonium salt of a 4-azido-3,5-dinitropyrazole derivative (12) | 8961 | 33.0 | < 2.5 J |
| Bis(4-amino-3,5-dinitropyrazolyl)methane (6) | - | - | - |
| Bis(3,4,5-trinitropyrazolyl)methane (7) | 9910 (exp. estimate) | - | - |
Note: Data for this compound-based materials is limited; the table includes data from the closely related dinitropyrazole family for comparative purposes.[6][7]
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups in this compound and its derivatives can act as coordination sites for metal ions. This opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). While the direct use of this compound as a primary ligand in MOF synthesis is not yet widely reported, its derivatives, particularly those with additional functional groups like carboxylates, hold promise. The related pyridine-3,5-dicarboxylic acid has been extensively used to construct a variety of MOFs with diverse structures and properties.[8] The incorporation of the electron-withdrawing nitro groups could influence the electronic properties and potential applications of the resulting frameworks, for instance, in sensing applications for electron-rich analytes.
Thermal Stability: A Key Performance Indicator
The thermal stability of materials derived from this compound is a critical factor, especially for energetic applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques to evaluate their decomposition behavior. For example, a study on 2-methoxyamino-3,5-dinitro-pyridine revealed a multi-step decomposition process starting with melting, followed by a two-step decomposition.[9] The thermal decomposition of related dinitropyrazole compounds has also been studied, providing insights into the decomposition mechanisms which can involve hydrogen transfer and ring-opening reactions.[10]
| Compound | Decomposition Temperature (°C) | Analytical Method |
| 2-Methoxyamino-3,5-dinitro-pyridine | Onset of decomposition follows melting | DSC |
| Bis(4-amino-3,5-dinitropyrazolyl)methane (6) | 310 | Tdec |
| Bis(3,4,5-trinitropyrazolyl)methane (7) | 205 | Tdec |
Note: Tdec refers to the decomposition temperature.[7]
Future Outlook
This compound is a molecule with considerable untapped potential in materials science. While its application as a precursor for energetic materials is the most explored avenue, further research into its use in the following areas is warranted:
-
Novel Energetic Materials: Systematic derivatization of the this compound core to fine-tune energetic performance and sensitivity.
-
Functional Polymers: Incorporation of the this compound moiety into polymer backbones to create materials with unique thermal, optical, or electronic properties.
-
Metal-Organic Frameworks: Design and synthesis of MOFs using functionalized this compound ligands for applications in gas storage, catalysis, and sensing.
-
Non-linear Optical Materials: The electron-deficient nature of the ring system suggests potential for applications in non-linear optics.
As synthetic methodologies become more refined and the structure-property relationships of dinitropyridine-based materials are better understood, we can expect to see this versatile building block play an increasingly important role in the development of next-generation advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 2980-33-8,2-HYDROXY-3,5-DINITROPYRIDINE | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3,5-Dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 3,5-dinitropyridine. Due to the limited availability of a comprehensive safety data sheet, this document synthesizes information from available material safety data sheets (MSDS) for this compound and its derivatives, relevant scientific literature, and general best practices for handling nitroaromatic compounds. All quantitative data is summarized in tables for clarity, and detailed experimental protocols from cited literature are provided.
Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of this compound. It is important to note that much of the available data is computed, and experimental verification is recommended.
| Property | Value | Source |
| Chemical Formula | C₅H₃N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 169.1 g/mol | --INVALID-LINK-- |
| CAS Number | 940-06-7 | --INVALID-LINK-- |
| Appearance | Not explicitly stated for this compound. Related dinitro-pyridines are often yellow crystalline solids. | General knowledge |
| Melting Point | Data not available for this compound. 2-Hydroxy-3,5-dinitropyridine: 175-179 °C. | --INVALID-LINK-- |
| Boiling Point | Data not available for this compound. 2-Hydroxy-3,5-dinitropyridine: 319.28 °C (rough estimate). | --INVALID-LINK-- |
| Solubility | Data not available. Dinitroaromatic compounds generally have low solubility in water and are soluble in many organic solvents. | General knowledge |
| Computed XLogP3 | 0.5 | --INVALID-LINK-- |
Hazard Identification and Toxicological Information
Pictograms: While no specific GHS pictograms are available for this compound, based on related compounds, the following are likely applicable:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Explosive (potential for dinitroaromatics)
Potential Health Effects: [1]
-
Eye: May cause eye irritation.[1]
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Chronic: The chronic health effects of this compound have not been fully investigated.[1] Aromatic nitro compounds are known to have potential for long-term toxicity.
Toxicological Data Summary (for related compounds):
| Compound | LD50 (Oral, Rat) | Source |
| 2-Chloro-3,5-dinitropyridine | Fatal if swallowed. | --INVALID-LINK-- |
| 3,5-Dimethylpyridine | < 500 mg/kg | --INVALID-LINK-- |
Safety Precautions and Handling
Given the potential hazards, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Use explosion-proof electrical/ventilating/lighting equipment.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE): [1]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Handling Procedures: [1]
-
Avoid formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage: [1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Get medical attention. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.
Accidental Release Measures[1]
-
Personal precautions: Use proper personal protective equipment as indicated in Section 3. Evacuate personnel to safe areas.
-
Environmental precautions: Do not let product enter drains.
-
Methods for cleaning up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Experimental Protocols
Synthesis of this compound:
A review article by B. V. Tamuly et al. describes the synthesis of this compound. The following is a generalized protocol based on the reaction schemes provided in the literature.[3]
Materials:
-
Starting material (e.g., a suitable pyridine (B92270) derivative)
-
Nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid)
-
Solvent (if applicable)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Equipment for work-up and purification (e.g., separation funnel, rotary evaporator, chromatography columns)
Procedure (General Outline):
-
The starting pyridine derivative is dissolved or suspended in a suitable acid or solvent in a reaction flask equipped with a stirrer and a thermometer.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
The nitrating agent is added dropwise to the reaction mixture while maintaining the temperature within a specific range to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure the completion of the reaction.
-
The reaction is then quenched by carefully pouring the mixture onto ice.
-
The product is isolated by filtration or extraction with an appropriate organic solvent.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Note: The specific starting material, reaction conditions (temperature, time), and purification methods will vary depending on the specific synthetic route chosen. Researchers should consult the primary literature for detailed experimental procedures.
Visualizations
Caption: Synthesis Workflow for this compound.
Caption: Logical Flow of Safety Precautions.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of two strongly electron-withdrawing nitro groups in 3,5-dinitropyridine significantly activates the pyridine ring towards nucleophilic attack, making it a valuable substrate for the synthesis of a diverse range of substituted pyridines for drug discovery and development.[2][3]
These application notes provide a comprehensive overview of the SNAr reactions on this compound, including different reaction pathways, detailed experimental protocols for various classes of nucleophiles, and quantitative data to guide reaction optimization. The primary reaction pathways discussed are the direct displacement of a nitro group and the Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom.
Reaction Pathways
The high electrophilicity of the this compound ring, induced by the two nitro groups, allows for nucleophilic attack at the positions ortho and para to the nitro groups (C2, C4, and C6 positions).[2] Two primary mechanisms are prevalent:
-
Direct Nucleophilic Substitution of a Nitro Group (SNAr): In this pathway, a potent nucleophile attacks a carbon atom bearing a nitro group, which then acts as the leaving group. This reaction is particularly noted with anionic oxygen, nitrogen, and sulfur nucleophiles. The reaction proceeds through a resonance-stabilized Meisenheimer complex.[4][5]
-
Vicarious Nucleophilic Substitution of Hydrogen (VNS): This powerful method allows for the formal substitution of a hydrogen atom. It involves the reaction with a nucleophile that carries a leaving group on its nucleophilic atom (e.g., a carbanion stabilized by a sulfonyl group with a chlorine atom). The reaction also proceeds via a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group and a proton to restore aromaticity.[6][7]
Data Presentation: SNAr Reactions on Dinitropyridine Derivatives
The following tables summarize quantitative data for SNAr reactions on this compound and its close derivatives. Due to the high reactivity, reactions often proceed under mild conditions with good to excellent yields.
Table 1: Vicarious Nucleophilic Substitution (VNS) with Sulfone-Stabilized Carbanions
This table presents data for the alkylation of nitropyridines via VNS, a key method for C-C bond formation.[8]
| Electrophile (Nitropyridine) | Nucleophile Precursor | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 3-Nitro-5-(trifluoromethyl)pyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Ethyl-3-nitro-5-(trifluoromethyl)pyridine | 81 |
| This compound | Ethyl phenyl sulfone | KHMDS | DMF | -60 | 3 min | 2-Ethyl-3,5-dinitropyridine | 75 |
| 3-Nitro-5-phenylpyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Ethyl-3-nitro-5-phenylpyridine | 72 |
| 3-Nitro-5-cyanopyridine | Isopropyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Isopropyl-3-nitro-5-cyanopyridine | 65 |
| 3-Nitro-5-chloropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Methyl-3-nitro-5-chloropyridine | 85 |
Table 2: Direct Substitution of a Nitro Group with Thiol Nucleophiles
This table illustrates the direct displacement of a nitro group by various thiols on 2-substituted-3,5-dinitropyridines.[9]
| Electrophile | Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-Methyl-3,5-dinitropyridine (B14619359) | Benzylthiol | K₂CO₃ | DMF | 80 | 3 | 2-Methyl-3-(benzylthio)-5-nitropyridine | 88 |
| 2-Methyl-3,5-dinitropyridine | Thiophenol | K₂CO₃ | DMF | 80 | 2 | 2-Methyl-3-(phenylthio)-5-nitropyridine | 92 |
| 2-Styryl-3,5-dinitropyridine | 4-Chlorothiophenol | K₂CO₃ | DMF | 80 | 4 | 2-Styryl-3-(4-chlorophenylthio)-5-nitropyridine | 78 |
| 2-Methyl-3,5-dinitropyridine | Ethanethiol | K₂CO₃ | DMF | 60 | 5 | 2-Methyl-3-(ethylthio)-5-nitropyridine | 85 |
| 2-Methyl-3,5-dinitropyridine | 2-Mercaptoethanol | K₂CO₃ | DMF | 80 | 3 | 2-(2-Methyl-5-nitropyridin-3-ylthio)ethanol | 95 |
Experimental Protocols
The following are detailed protocols for key SNAr reactions on dinitropyridine substrates.
Protocol 1: General Procedure for Vicarious Nucleophilic Substitution (VNS) with Alkyl Phenyl Sulfones[8]
This protocol describes the C-H alkylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkyl phenyl sulfone (e.g., Ethyl phenyl sulfone) (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the alkyl phenyl sulfone (1.2 equiv).
-
Add anhydrous DMF to dissolve the sulfone (concentration approx. 0.2 M).
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (2.5 equiv) to the solution, maintaining the temperature below -50 °C. Stir the mixture for 15 minutes at this temperature to generate the carbanion.
-
Add a solution of this compound (1.0 equiv) in a minimum amount of anhydrous DMF dropwise, ensuring the temperature does not rise above -55 °C.
-
Stir the reaction mixture at -60 °C for 3 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alkylated dinitropyridine.
Protocol 2: General Procedure for Direct Nitro Group Substitution with Thiols[9]
This protocol details the reaction of a dinitropyridine derivative with a thiol nucleophile.
Materials:
-
2-Methyl-3,5-dinitropyridine (1.0 equiv)
-
Thiol (e.g., Benzylthiol) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3,5-dinitropyridine (1.0 equiv) in anhydrous DMF (concentration approx. 0.3 M).
-
Add the thiol (1.1 equiv) to the solution, followed by the addition of potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF/water).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure thioether product.
Protocol 3: General Procedure for Amination of a Dinitropyridine Derivative
This protocol is adapted from general SNAr procedures and can be applied to the amination of dinitropyridine substrates.[10]
Materials:
-
This compound derivative (e.g., 2-Chloro-3,5-dinitropyridine) (1.0 equiv)
-
Primary or secondary amine (e.g., Piperidine) (1.1 equiv)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the this compound derivative (1.0 equiv).
-
Dissolve the starting material in anhydrous DMSO or DMF (concentration approx. 0.2 M).
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the base (1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is typically complete within 1-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aminated product.
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism for SNAr on this compound.
Vicarious Nucleophilic Substitution (VNS) Workflow
Caption: Experimental workflow for the VNS reaction.
Logical Relationship in Drug Development
Caption: Role of SNAr on this compound in a drug discovery cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 7. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Aminodinitropyridines from 3,5-Dinitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of aminodinitropyridines from 3,5-dinitropyridine. The primary method described is the direct amination of this compound using liquid ammonia (B1221849) in the presence of an oxidizing agent, potassium permanganate (B83412). This method allows for the regioselective synthesis of 2-amino-3,5-dinitropyridine and 4-amino-3,5-dinitropyridine (B1331386), as well as the potential for further amination to yield di- and triamino derivatives. The protocols are based on established scientific literature and are intended to provide a reliable method for obtaining these valuable compounds, which are of interest in medicinal chemistry and materials science.
Introduction
Polynitro- and aminonitropyridines are important classes of heterocyclic compounds with applications ranging from energetic materials to key intermediates in the synthesis of pharmaceuticals. The introduction of an amino group onto the pyridine (B92270) ring of this compound significantly modifies its chemical properties and provides a handle for further functionalization. The direct amination of the electron-deficient this compound ring represents an efficient synthetic strategy. This protocol details the nucleophilic substitution of a hydrogen atom by an amino group, facilitated by the use of liquid ammonia as the aminating agent and potassium permanganate as an oxidant to regenerate the aromatic system. The regioselectivity of the amination is a critical aspect of this synthesis, with different isomers being obtainable under specific reaction conditions.
Synthetic Pathway
The direct amination of this compound proceeds via a nucleophilic addition of the amide anion from liquid ammonia to the electron-deficient pyridine ring, forming a σ-complex (Meisenheimer-type adduct). Subsequent oxidation of this intermediate by potassium permanganate leads to the restoration of the aromatic ring and the formation of the corresponding aminodinitropyridine. The reaction can be directed to favor the formation of either the 2-amino or 4-amino isomer, and further amination can lead to di-substituted products.
Caption: Synthetic pathway for the amination of this compound.
Quantitative Data
The following table summarizes the typical yields and physical properties of the aminodinitropyridine products obtained from the direct amination of this compound.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Amino-3,5-dinitropyridine | C₅H₄N₄O₄ | 184.11 | 35 | 191-192 |
| 4-Amino-3,5-dinitropyridine | C₅H₄N₄O₄ | 184.11 | 45 | 185-187[1] |
| 2,6-Diamino-3,5-dinitropyridine | C₅H₅N₅O₄ | 199.13 | Variable | >300 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Liquid ammonia (anhydrous)
-
Potassium permanganate (KMnO₄), finely powdered
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone or liquid nitrogen bath
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR and IR spectrometers for product characterization
Safety Precautions:
-
This reaction must be carried out in a well-ventilated fume hood.
-
Liquid ammonia is a hazardous substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
The reaction with potassium permanganate can be exothermic.
Protocol 1: Synthesis of 4-Amino-3,5-dinitropyridine
This protocol is optimized for the preferential formation of the 4-amino isomer.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer and a dry ice condenser, add this compound (1.69 g, 10 mmol).
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath. Through the gas inlet, condense approximately 50 mL of anhydrous liquid ammonia into the flask.
-
Reaction Initiation: While maintaining the temperature at approximately -40 °C, slowly add finely powdered potassium permanganate (3.16 g, 20 mmol) in small portions over 30 minutes with vigorous stirring. The addition of the oxidant will cause a color change.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane).
-
Quenching and Work-up: After the reaction is complete, carefully allow the ammonia to evaporate under a stream of dry nitrogen. To the solid residue, add 100 mL of water and extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-3,5-dinitropyridine as a yellow solid.
-
Characterization: Confirm the identity and purity of the product using melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of 2-Amino-3,5-dinitropyridine
This protocol is designed to favor the formation of the 2-amino isomer.
Procedure:
-
Reaction Setup: Follow the same initial setup as in Protocol 1, charging the flask with this compound (1.69 g, 10 mmol).
-
Ammonia Condensation: Condense approximately 50 mL of anhydrous liquid ammonia into the flask cooled in a dry ice/acetone bath.
-
Reaction Initiation and Temperature Control: While maintaining the temperature at approximately -70 °C (using a liquid nitrogen/acetone slush bath if necessary), slowly add finely powdered potassium permanganate (1.58 g, 10 mmol) in small portions over 30 minutes with vigorous stirring. The lower temperature favors the formation of the kinetically controlled 2-amino product.
-
Reaction Monitoring: Stir the reaction mixture at -70 °C for 3 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel, carefully separating the 2-amino isomer from any 4-amino isomer that may have formed. Recrystallization can be performed from an appropriate solvent.
-
Characterization: Characterize the purified 2-amino-3,5-dinitropyridine by its melting point and spectroscopic data.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of aminodinitropyridines.
References
Application Notes and Protocols: Vicarious Nucleophilic Substitution of Hydrogen in 3,5-Dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool in organic synthesis for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. This reaction allows for the introduction of a variety of substituents onto the aromatic ring, replacing a hydrogen atom. 3,5-Dinitropyridine is a highly electron-deficient heterocycle, making it an excellent substrate for VNS reactions. The introduction of substituents at the C-4 position of the this compound scaffold is of significant interest in medicinal chemistry, as this core is a precursor to a range of biologically active molecules with potential therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2]
These application notes provide a detailed overview and experimental protocols for the Vicarious Nucleophilic Substitution of hydrogen in this compound.
Reaction Mechanism and Principles
The VNS reaction proceeds through a well-established two-step mechanism:
-
Nucleophilic Addition: A carbanion bearing a leaving group (X) attacks the electron-deficient pyridine (B92270) ring, typically at a position activated by the nitro groups (C-4 in this case), to form a σ-complex, also known as a Meisenheimer-type adduct.
-
β-Elimination: A base abstracts a proton from the σ-complex, leading to the elimination of HX and the restoration of aromaticity, yielding the substituted product.
The choice of a strong, non-nucleophilic base is crucial for the success of the reaction, as it is required to both generate the initial carbanion and to facilitate the final elimination step.
Applications in Drug Development
The this compound scaffold is a valuable building block in the synthesis of diverse heterocyclic systems with a wide range of pharmacological activities.[1][2] The functionalization of this core via VNS provides a direct route to novel derivatives for screening and lead optimization in drug discovery programs. Substituted dinitropyridines can be further elaborated, for example, by reduction of the nitro groups to amines, which can then be converted into a variety of other functional groups or used to construct fused heterocyclic systems. The resulting compounds are being investigated for their potential as:
-
Anticancer Agents: The pyridine ring is a common motif in many anticancer drugs, and novel substituted pyridines are continuously being evaluated for their cytotoxic effects against various cancer cell lines.[3]
-
Antiviral Compounds: Dinitropyridine derivatives serve as precursors for compounds with potential antiviral activity.[1][2]
-
Anti-neurodegenerative Agents: The development of new chemical entities based on the dinitropyridine core is an active area of research for the treatment of neurodegenerative diseases.[1][2]
Experimental Protocols
The following protocols are representative examples of the Vicarious Nucleophilic Substitution of hydrogen in this compound.
Protocol 1: Synthesis of 4-(Phenylsulfonylmethyl)-3,5-dinitropyridine
This protocol describes the reaction of this compound with the carbanion of chloromethyl phenyl sulfone.
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| This compound | C₅H₃N₃O₄ | 169.10 | 1.00 g | 5.91 mmol |
| Chloromethyl phenyl sulfone | C₇H₇ClO₂S | 190.65 | 1.35 g | 7.09 mmol |
| Potassium hexamethyldisilazide (KHMDS) | C₆H₁₈KNSi₂ | 199.48 | 2.83 g | 14.19 mmol |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add chloromethyl phenyl sulfone (1.35 g, 7.09 mmol).
-
Add anhydrous DMF (20 mL) and cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (2.83 g, 14.19 mmol) portion-wise, maintaining the temperature below -35 °C. Stir the resulting mixture for 15 minutes at -40 °C.
-
In a separate flask, dissolve this compound (1.00 g, 5.91 mmol) in anhydrous DMF (10 mL).
-
Slowly add the solution of this compound to the carbanion solution at -40 °C.
-
Stir the reaction mixture at -40 °C for 30 minutes. The reaction progress can be monitored by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at -40 °C until the mixture is acidic.
-
Allow the reaction mixture to warm to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-(phenylsulfonylmethyl)-3,5-dinitropyridine.
Expected Yield:
Based on analogous reactions with nitropyridines, yields are expected to be in the range of 60-80%.
Data Presentation
Table 1: Representative Reaction Conditions for VNS of this compound
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile Precursor | Chloromethyl phenyl sulfone |
| Base | Potassium hexamethyldisilazide (KHMDS) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | -40 °C |
| Reaction Time | 30 minutes |
| Stoichiometry (Substrate:Nucleophile:Base) | 1 : 1.2 : 2.4 |
Visualizations
Caption: VNS Reaction Mechanism for this compound.
Caption: Experimental Workflow for VNS of this compound.
References
Application Notes and Protocols: Selective Reduction of one Nitro Group in 3,5-Dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective reduction of one nitro group in 3,5-dinitropyridine to yield 3-amino-5-nitropyridine, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical literature, offering reliable methods for this specific transformation.
Introduction
The selective monoreduction of dinitroaromatic compounds is a critical transformation in organic synthesis, providing access to nitroanilines which are versatile intermediates. 3-Amino-5-nitropyridine, in particular, serves as a key precursor for the synthesis of various pharmaceutical agents and functional materials.[1] The challenge in the reduction of this compound lies in achieving high selectivity for the reduction of only one of the two nitro groups. This document outlines chemical methods that have been successfully employed for this purpose.
Chemical Reaction Pathway
The selective reduction of this compound to 3-amino-5-nitropyridine can be represented by the following general reaction scheme:
Caption: General reaction scheme for the selective monoreduction of this compound.
Comparative Data of Reduction Methods
Several reagents can be employed for the selective monoreduction of dinitroaromatics. The choice of reagent and conditions is crucial for achieving high selectivity and yield. Below is a summary of common methods applicable to this transformation.
| Reagent System | Solvent | Temperature (°C) | Reaction Time | Typical Yield of Mono-reduced Product | Reference |
| Sodium Sulfide (B99878) (Na₂S) | Ethanol (B145695)/Water | Room Temperature | 12 h | Moderate to High | General Method[2] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Ammonia | Reflux | 0.5 - 1 h | ~80% (for analogous systems) | [3] |
| Iron Powder / Acetic Acid | Ethanol/Water | Reflux | 1 - 2 h | Good to High | General Method[4][5][6] |
| Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) | Methanol | Reflux | 15 - 60 min | High | General Method |
Experimental Protocols
Protocol 1: Selective Reduction using Sodium Sulfide
This protocol is a general method for the selective reduction of one nitro group in a dinitroaromatic compound and can be adapted for this compound.
Materials:
-
This compound
-
Sodium Sulfide (Na₂S)
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of ethanol and water.[2]
-
To this solution, add sodium sulfide (1.5 equivalents) portion-wise with stirring.[2]
-
Stir the reaction mixture at room temperature for 12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Dilute the resulting residue with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-nitropyridine.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Selective Reduction using Iron and Acetic Acid
This protocol describes a classic and effective method for the reduction of a nitro group using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add glacial acetic acid.
-
Heat the mixture to reflux and then add iron powder (3-4 equivalents) portion-wise.
-
Continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-nitropyridine.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the selective reduction and subsequent workup of this compound.
Caption: General workflow for the selective reduction of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Nitroaromatic compounds can be energetic and should be handled with care.
-
Reactions involving hydrogen gas (in catalytic hydrogenation) require appropriate safety measures to prevent ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols provide a foundation for the selective monoreduction of this compound. Researchers are encouraged to optimize the reaction conditions for their specific needs and scale.
References
- 1. nbinno.com [nbinno.com]
- 2. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Monoreduction of Dinitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 6. srict.in [srict.in]
Application Notes and Protocols: 3,5-Dinitropyridine Derivatives as Specialized Oxidizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While not a conventional broad-spectrum oxidizing agent, 3,5-dinitropyridine and its derivatives have emerged as valuable reagents in specific oxidative transformations. Their utility stems from the electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of two nitro groups. This inherent electronic property is leveraged in two key applications: the selective oxidation of sulfides to sulfoxides and as potent oxidative quenchers in photoinduced electron-transfer (PET) reactions. These application notes provide detailed protocols and data for these specialized uses, offering researchers tools for nuanced synthetic challenges.
Application 1: Selective Oxidation of Sulfides to Sulfoxides using N-Octyl-3,5-dinitropyridinium Triflate
N-alkylation of this compound to form the corresponding pyridinium (B92312) salt significantly enhances its oxidizing potential. N-Octyl-3,5-dinitropyridinium triflate has been identified as an effective reagent for the controlled oxidation of sulfides to their corresponding sulfoxides, a crucial transformation in medicinal chemistry and materials science. The reaction proceeds with high selectivity, minimizing over-oxidation to the sulfone, a common side reaction with more powerful oxidants.
Quantitative Data Summary
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Reaction Time (h) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 2 | 95 |
| 2 | Diphenyl sulfide (B99878) | Diphenyl sulfoxide | 3 | 92 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 2.5 | 94 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 2 | 96 |
| 5 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 3.5 | 88 |
Experimental Protocol: General Procedure for the Oxidation of Sulfides
Materials:
-
Sulfide substrate (1.0 mmol)
-
N-Octyl-3,5-dinitropyridinium triflate (1.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the sulfide (1.0 mmol) in dichloromethane (5 mL) at room temperature, add N-octyl-3,5-dinitropyridinium triflate (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfoxide.
Reaction Workflow
Caption: Workflow for the oxidation of sulfides to sulfoxides.
Application 2: 1-Propyl-3,5-dinitropyridinium Salt as an Oxidative Quencher in Photoinduced Electron-Transfer (PET) Reactions
The highly electron-deficient nature of N-alkylated 3,5-dinitropyridinium salts makes them excellent oxidative quenchers in photoinduced electron-transfer (PET) processes. In these reactions, a photosensitizer absorbs light and enters an excited state. The excited photosensitizer can then be oxidatively quenched by the 1-propyl-3,5-dinitropyridinium salt, which acts as a strong electron acceptor. This process generates a radical cation from a substrate, which can then undergo further reactions. This principle can be applied to initiate a variety of oxidative transformations that are not accessible through ground-state chemistry.
Logical Relationship in Photoinduced Electron Transfer
Caption: Photoinduced electron transfer pathway.
Experimental Protocol: General Procedure for a Generic Photoinduced Oxidation
Note: This is a generalized protocol. The specific photosensitizer, substrate, solvent, and reaction conditions will need to be optimized for the desired transformation. The key role of the 1-propyl-3,5-dinitropyridinium salt is to act as the terminal electron acceptor.
Materials:
-
Substrate (1.0 mmol)
-
Photosensitizer (e.g., [Ru(bpy)₃]²⁺, 1-5 mol%)
-
1-Propyl-3,5-dinitropyridinium salt (1.2 mmol)
-
Acetonitrile (B52724) (degassed, 10 mL)
-
Light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol), photosensitizer (e.g., 0.05 mmol), and 1-propyl-3,5-dinitropyridinium salt (1.2 mmol) in degassed acetonitrile (10 mL).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen.
-
Irradiate the reaction mixture with a suitable light source (e.g., a blue LED lamp) at a controlled temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Once the reaction is complete, remove the light source and quench the reaction if necessary.
-
The workup and purification procedure will be dependent on the nature of the product. A typical workup may involve removal of the solvent under reduced pressure followed by extraction and chromatographic purification.
Conclusion
This compound and its N-alkylated derivatives, while not universally applicable oxidizing agents, offer unique solutions for specific synthetic challenges. The selective oxidation of sulfides to sulfoxides using N-octyl-3,5-dinitropyridinium triflate provides a valuable method for accessing this important functional group with high fidelity. Furthermore, the role of 1-propyl-3,5-dinitropyridinium salts as potent oxidative quenchers in photoinduced electron-transfer reactions opens avenues for novel bond formations and functional group transformations under mild, light-driven conditions. The protocols and data presented herein provide a foundation for researchers to explore and apply these specialized reagents in their synthetic endeavors.
Application Notes and Protocols: Reaction of 3,5-Dinitropyridine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of highly electrophilic pyridine (B92270) systems, such as 3,5-dinitropyridine, with potent nucleophiles like Grignard reagents represents a pathway to novel functionalized heterocyclic compounds. While direct literature on the specific reaction between this compound and Grignard reagents is sparse, the known reactivity of analogous systems provides a strong basis for predicting the reaction's course and developing experimental protocols. Grignard reagents are known to react with nitroarenes through complex pathways that can involve single-electron transfer (SET), conjugate addition, or reduction of the nitro group. In the case of pyridines, particularly those activated with electron-withdrawing groups, Grignard reagents typically undergo nucleophilic addition to the pyridine ring, leading to the formation of dihydropyridine (B1217469) derivatives.
This document provides a detailed, albeit theoretical, framework for the reaction of this compound with Grignard reagents, drawing parallels from established reactions of substituted pyridines and nitroaromatics. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the synthesis of novel pyridine-based scaffolds for applications in medicinal chemistry and materials science.
Predicted Reaction Pathway
The high electrophilicity of the this compound ring suggests that the most probable reaction pathway with a Grignard reagent (R-MgX) is a nucleophilic addition to the pyridine ring. The two primary modes of addition are at the 2-position (1,2-addition) and the 4-position (1,4-addition or conjugate addition), leading to the formation of dihydropyridine intermediates. These intermediates can then be aromatized through oxidation. Given the electronic effects of the nitro groups, 1,4-addition is often a favored pathway in similar systems.
It is also conceivable that the Grignard reagent could interact with the nitro groups, potentially leading to their reduction or other complex rearrangements. However, for the purpose of these notes, we will focus on the nucleophilic addition to the pyridine ring as the primary synthetic route.
Data Presentation
As no specific experimental data for this reaction is readily available in the literature, the following table presents hypothetical yet plausible outcomes for the reaction of this compound with various Grignard reagents, based on analogous reactions. The yields and regioselectivity are estimates and would need to be determined empirically.
| Grignard Reagent (R-MgX) | Predicted Major Product(s) | Estimated Yield (%) | Notes |
| Methylmagnesium Bromide | 4-Methyl-3,5-dinitropyridine | 40-60 | Following oxidative work-up. |
| Ethylmagnesium Bromide | 4-Ethyl-3,5-dinitropyridine | 45-65 | Following oxidative work-up. |
| Phenylmagnesium Bromide | 4-Phenyl-3,5-dinitropyridine | 50-70 | Following oxidative work-up. Aromatic Grignards may show higher yields. |
| Isopropylmagnesium Chloride | 4-Isopropyl-3,5-dinitropyridine | 30-50 | Steric hindrance may reduce yield. |
| Benzylmagnesium Chloride | 4-Benzyl-3,5-dinitropyridine | 55-75 | Following oxidative work-up. |
Experimental Protocols
Caution: Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. This compound is a potentially explosive compound and should be handled with care.
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent
This protocol describes a general method for the addition of a Grignard reagent to this compound, followed by an oxidative work-up to yield the substituted pyridine.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Manganese dioxide (activated)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser under a positive pressure of argon.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 eq.) dropwise to the cooled solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Warm-up: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyridine intermediate.
-
Oxidation: Dissolve the crude intermediate in anhydrous dichloromethane (B109758) (10 mL per mmol of starting material). Add activated manganese dioxide (5.0 eq.) and stir the suspension vigorously at room temperature for 12-24 hours.
-
Purification: Filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the desired substituted this compound.
Visualizations
Proposed Reaction Pathway
Caption: Proposed reaction pathways for the reaction of this compound with a Grignard reagent.
Experimental Workflow
Synthesis of 2-Chloro-3,5-dinitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-chloro-3,5-dinitropyridine, a key intermediate in the development of various heterocyclic compounds.[1] The synthesis is a two-step process commencing with the dinitration of 2-hydroxypyridine (B17775), followed by a chlorination reaction.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 2-chloro-3,5-dinitropyridine.
| Step | Reaction | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dinitration | 2-Hydroxypyridine | 2-Hydroxy-3,5-dinitropyridine (B1346602) | Fuming Nitric Acid, Concentrated Sulfuric Acid | 85 | 3 | 63.7 |
| 2 | Chlorination | 2-Hydroxy-3,5-dinitropyridine | 2-Chloro-3,5-dinitropyridine | Phosphorus Oxychloride (POCl₃) | 100-110 | 4 | ~90 (Typical) |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-3,5-dinitropyridine
This protocol is adapted from a patented procedure for the dinitration of 2-hydroxypyridine.[2]
Materials:
-
2-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
40% Sodium Hydroxide (B78521) solution
-
Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Beakers
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 24.0 g of 2-hydroxypyridine in 120 g of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully combining 101 g of fuming nitric acid and 120 g of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the 2-hydroxypyridine solution via the dropping funnel while maintaining the reaction temperature at 85°C.
-
After the addition is complete, continue stirring the mixture at 85°C for 3 hours.[2]
-
Cool the reaction mixture to room temperature and then carefully pour it into 500 g of ice with constant stirring.
-
Neutralize the acidic solution to a pH of 6 by slowly adding approximately 800 g of a 40% aqueous sodium hydroxide solution. This will cause the product to precipitate.
-
Collect the precipitated crystals by vacuum filtration.
-
Transfer the crude product to a beaker containing 600 g of water and heat to 70°C while stirring.
-
Cool the suspension to 25°C, filter the purified crystals, and wash them with 100 g of cold water.
-
Dry the final product, 2-hydroxy-3,5-dinitropyridine, in an oven. The expected yield is approximately 31 g (63.7%).[2]
Step 2: Synthesis of 2-Chloro-3,5-dinitropyridine
This protocol is based on general procedures for the chlorination of hydroxypyridines using phosphorus oxychloride.[3][4]
Materials:
-
2-Hydroxy-3,5-dinitropyridine
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Büchner funnel and filter flask
-
Drying apparatus
Procedure:
-
Place the dried 2-hydroxy-3,5-dinitropyridine from Step 1 into a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃) in a molar excess (e.g., 3-5 equivalents).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 4 hours.
-
After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The solid product, 2-chloro-3,5-dinitropyridine, will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product completely. The final product is a powder with a melting point of 62-65°C.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for 2-chloro-3,5-dinitropyridine.
Caption: Synthetic pathway for 2-chloro-3,5-dinitropyridine.
References
- 1. 2-Chloro-3,5-dinitropyridine [himedialabs.com]
- 2. JPH06220019A - Production of 2-hydroxy-3,5-dinitropyridine compounds - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Dinitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dinitropyridine scaffold is a versatile building block in medicinal chemistry, primarily utilized as a precursor for a variety of biologically active compounds. Its electron-deficient nature, owing to the two nitro groups, makes it susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functional groups and the construction of complex heterocyclic systems. This document outlines key applications of this compound derivatives in the development of antibacterial agents and kinase inhibitors, providing detailed protocols and quantitative data to support further research and drug discovery efforts.
Application 1: Antibacterial Agents - Aminoglycoside Mimetics
Derivatives of this compound serve as key starting materials for the synthesis of novel antibacterial agents. One notable application is in the creation of 3,5-diamino-piperidine (DAP) derivatives, which act as aminoglycoside mimetics. These compounds target the bacterial ribosome, inhibiting translation and thereby preventing bacterial growth. The DAP scaffold effectively mimics the 2-deoxystreptamine (B1221613) (2-DOS) ring of aminoglycosides, a crucial component for binding to ribosomal RNA (rRNA).
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of DAP derivatives has been demonstrated against a range of pathogens, including clinically relevant isolates of Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.
| Compound | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| N-{4-[4,6-bis-(3,5-diamino-piperidin-1-yl)-[1][2][3]triazin-2-ylamino]-2-hydroxy-phenyl}-4-chloro-benzamide | Pseudomonas aeruginosa (53 clinical isolates) | 2 - 16 | 4 | 8 |
| Amikacin | Pseudomonas aeruginosa (53 clinical isolates) | 2 - >128 | 8 | 64 |
| Ciprofloxacin | Pseudomonas aeruginosa (53 clinical isolates) | 0.25 - >128 | 1 | 64 |
| Imipenem | Pseudomonas aeruginosa (53 clinical isolates) | 1 - 64 | 4 | 16 |
Data sourced from studies on DAP derivatives against clinical isolates.[3][4]
Experimental Protocol: Synthesis of a Key 3,5-Diamino-piperidine Intermediate
This protocol describes the synthesis of a Boc-protected cis-3,5-diamino-piperidine intermediate starting from 2-chloro-3,5-dinitropyridine (B146277).
Protocol 1: Synthesis of tert-butyl (cis)-(5-((tert-butoxycarbonyl)amino)piperidin-3-yl)carbamate
Step 1: Synthesis of 3,5-diaminopyridine
-
To a solution of 2-chloro-3,5-dinitropyridine in a suitable solvent (e.g., ethanol), add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,5-diaminopyridine.
Step 2: Boc-protection of 3,5-diaminopyridine
-
Dissolve the 3,5-diaminopyridine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the formation of the di-Boc protected derivative is complete.
-
Work up the reaction and purify the product by column chromatography to obtain the di-Boc derivative.
Step 3: Hydrogenation to the piperidine (B6355638) derivative
-
In a high-pressure reactor, dissolve the di-Boc protected 3,5-diaminopyridine in a solvent mixture (e.g., ethanol (B145695) and acetic acid).
-
Add 5% Rhodium on carbon (Rh/C) catalyst.
-
Hydrogenate the mixture at high pressure (e.g., 2200 psi) and elevated temperature (e.g., 110 °C).
-
After the reaction is complete, cool the reactor, filter the mixture to remove the catalyst, and concentrate the filtrate.
-
Purify the resulting residue by chromatography to yield the final cis-3,5-diamino-piperidine derivative.[4]
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of 3,5-Dinitropyridine in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dinitropyridine and its derivatives are versatile building blocks in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic compounds. The electron-deficient nature of the pyridine (B92270) ring, activated by two nitro groups, facilitates nucleophilic aromatic substitution and other transformations, making it a valuable precursor for novel molecular scaffolds. These resulting heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis involve its derivatives, such as 2-chloro-3,5-dinitropyridine (B146277) and 1-methyl-3,5-dinitro-2-pyridone, as key intermediates. These applications include:
-
Synthesis of Fused Triazole Systems: Construction of 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines.
-
Synthesis of Fused Thiazine Systems: Formation of pyrido[3,2-b][2][3]benzothiazines.
-
Three-Component Ring Transformations: Synthesis of substituted nitropyridines.
Application 1: Synthesis of 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines
Fused triazolopyridine systems are important pharmacophores in medicinal chemistry. The synthesis of 2-substituted-6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines can be efficiently achieved from 2-chloro-3,5-dinitropyridine via a two-step process involving the formation of a hydrazino intermediate followed by cyclization.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Hydrazino-3,5-dinitropyridine
This protocol describes the synthesis of the key intermediate, 2-hydrazino-3,5-dinitropyridine, from 2-chloro-3,5-dinitropyridine.
-
Materials:
-
2,5-Dichloro-3-nitropyridine (B1336234) (or 2-chloro-3,5-dinitropyridine)
-
Hydrazine hydrate
-
Methanol
-
-
Procedure:
-
To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol).[4]
-
Stir the reaction mixture at 60°C for 2 hours.[4]
-
Cool the reaction mixture and collect the resulting precipitate by filtration to obtain the crude product.[4]
-
The crude product can be used in the next step without further purification. A yield of 82% has been reported for a similar reaction.[4]
-
Protocol 1.2: Synthesis of 2-Substituted-6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines
Two primary methods are available for the cyclization step, starting from 2-hydrazino-3,5-dinitropyridine.[1][2]
-
Method A: From Aldehyde Hydrazones
-
Method B: From Hydrazides
Quantitative Data
| Product | Starting Material | Method | Yield | Reference |
| 2-Aryl-6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines | 2-Hydrazino-3,5-dinitropyridine | A or B | High | [1][2] |
| 2-Substituted-6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines | 2-Chloro-3,5-dinitropyridine & 5-(Hetaryl)tetrazoles | - | 74% | [5] |
Application 2: Synthesis of Pyrido[3,2-b][2][3]benzothiazines
The synthesis of pyridobenzothiazines, another class of heterocycles with potential biological activity, can be achieved through the reaction of 2-chloro-3,5-dinitropyridine with o-aminothiophenols. This reaction proceeds via a sequential nucleophilic substitution and intramolecular cyclization.
Diagram of the Reaction Pathway
Caption: General scheme for the synthesis of pyridobenzothiazines.
Experimental Protocol
While a specific protocol for 2-chloro-3,5-dinitropyridine is not detailed in the provided search results, a general procedure for the synthesis of new pyrido[3,2-b][2][3]benzoxazines and -benzothiazines from substituted 2-chloro-3-nitropyridines is available and can be adapted.[6]
-
General Procedure:
-
The reaction is typically carried out in the presence of a base.
-
The reaction involves a sequential nucleophilic substitution of the chlorine atom by the sulfur or oxygen of the binucleophile, followed by an intramolecular substitution of the nitro group by the amino group.[6]
-
In the case of aminothiophenols, the reaction may proceed via substitution of the chlorine atom, followed by a Smiles rearrangement, and then an intramolecular substitution of the nitro group by the S-nucleophile.[6]
-
Application 3: Three-Component Ring Transformation for the Synthesis of Nitropyridines
1-Methyl-3,5-dinitro-2-pyridone can serve as a precursor for the synthesis of various substituted nitropyridines through a three-component ring transformation (TCRT) reaction with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.[3][7][8]
Diagram of the Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Ring Transformation | Encyclopedia MDPI [encyclopedia.pub]
- 8. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
Application Notes and Protocols for the Three-Component Synthesis of 3,5-Dinitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,5-dinitropyridine derivatives via a one-pot, three-component reaction. This methodology offers an efficient route to construct the highly functionalized this compound core, a scaffold of interest in medicinal chemistry and materials science.
Introduction
The this compound moiety is a key pharmacophore in a variety of biologically active compounds and a precursor for energetic materials. Traditional multi-step syntheses of these derivatives can be time-consuming and low-yielding. The described three-component approach streamlines the synthesis by combining dinitromethane (B14754101), an aromatic aldehyde, and an ammonia (B1221849) source in a single reaction vessel, leading to the formation of 4-aryl-3,5-dinitropyridine derivatives. This method is notable for its operational simplicity and the ability to generate structural diversity by varying the aldehyde component.
Reaction Principle
The synthesis proceeds through a cascade of reactions initiated by the condensation of the reactants. An in-situ formed β-formyl-β-nitroenamine, or a related species, reacts with an aromatic aldehyde and ammonia. The subsequent cyclization and aromatization, likely through the elimination of water, yields the final this compound product. The reaction can be summarized by the following general scheme:
Scheme 1: General three-component synthesis of 4-aryl-3,5-dinitropyridines.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 4-aryl-3,5-dinitropyridine derivatives.
Materials:
-
Dinitromethane
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Acetic acid
-
Sodium nitrite
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, MS)
Procedure: Synthesis of 4-Aryl-1,4-dihydro-3,5-dinitropyridine Intermediate
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and dinitromethane (2.0 mmol) in ethanol (10 mL).
-
Add ammonium acetate (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate 1,4-dihydro-3,5-dinitropyridine may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude intermediate can be used in the next step without further purification.
Procedure: Aromatization to 4-Aryl-3,5-dinitropyridine
-
Dissolve the crude 4-aryl-1,4-dihydro-3,5-dinitropyridine intermediate in a mixture of acetic acid and chloroform.
-
Add an excess of sodium nitrite.
-
Stir the mixture at room temperature until the aromatization is complete (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 4-aryl-3,5-dinitropyridine derivative.
Data Presentation
The following table summarizes the yields for the synthesis of various 4-aryl-3,5-dinitropyridine derivatives based on the described three-component reaction.
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-Phenyl-3,5-dinitropyridine | 75 |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-3,5-dinitropyridine | 82 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-3,5-dinitropyridine | 78 |
| 4 | 2-Naphthyl | 4-(2-Naphthyl)-3,5-dinitropyridine | 72 |
Note: Yields are for the isolated, purified products after the two-step, one-pot procedure.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed signaling pathway for the three-component synthesis of 4-aryl-3,5-dinitropyridines.
Caption: Proposed reaction mechanism for the three-component synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Experimental workflow for the synthesis of 3,5-dinitropyridines.
Troubleshooting & Optimization
optimizing yield for the nitration of pyridine to 3,5-dinitropyridine
Technical Support Center: Optimizing Nitration of Pyridine (B92270)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of pyridine, with a specific focus on the synthesis of 3,5-dinitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine to this compound so challenging?
The direct nitration of pyridine is inherently difficult for two main reasons:
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions like nitration.[1][2] This deactivation is significant, making pyridine at least 10^22 times less reactive than benzene (B151609).[3][4]
-
Pyridinium (B92312) Ion Formation: Nitration is typically performed under strongly acidic conditions (e.g., fuming nitric acid and sulfuric acid).[1] In this environment, the pyridine nitrogen is protonated, forming a positively charged pyridinium ion. This positive charge further deactivates the ring, making electrophilic attack extremely unfavorable.[4]
Achieving dinitration requires even harsher conditions, which often leads to low yields and significant byproduct formation or decomposition of the starting material.[1][5]
Q2: If direct nitration occurs, why is 3-nitropyridine (B142982) the primary mono-nitrated product?
While the entire ring is deactivated, electrophilic attack is most likely to occur at the C-3 (meta) position. The cationic intermediates formed by attack at the C-2 (ortho) and C-4 (para) positions are significantly destabilized because one of the resonance structures would place the positive charge directly on the already positive nitrogen atom.[2] The intermediate for C-3 substitution avoids this unfavorable arrangement, making it the kinetically favored product, albeit formed in low yield.[1]
Q3: What are the most common side reactions and byproducts?
Given the harsh conditions required, several side reactions can occur:
-
Oxidative Degradation: Strong nitrating mixtures can oxidize the pyridine ring or any alkyl substituents, leading to ring-opening or other degradation products.[6]
-
Polynitration: While dinitration is the goal, uncontrolled reactions can lead to a mixture of mono-, di-, and other nitrated species.
-
N-Oxide Formation: The nitrogen atom of pyridine can be oxidized to form pyridine N-oxide, which has different reactivity and directs nitration primarily to the C-4 position.[7]
Q4: Are there more effective strategies to synthesize this compound?
Yes. Due to the challenges of direct nitration, multi-step strategies starting from activated pyridine derivatives are generally more successful. A common approach is to use a pyridine ring with electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups, which activate the ring towards electrophilic substitution and can direct the incoming nitro groups to the desired positions.[5][8] Another strategy involves the nitration of 1-methyl-2-pyridone (B167067).[9]
Troubleshooting Guide
This guide addresses common issues encountered when attempting to synthesize this compound.
Problem: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Ring Activation | The pyridine ring is strongly deactivated.[1][4] | * Switch to an Activated Starting Material: Use a substituted pyridine with electron-donating groups (e.g., 2,6-diaminopyridine) to facilitate the second nitration.[5] * Consider an Alternative Synthetic Route: Employ a multi-step synthesis, such as the nitration of 1-methyl-2-pyridone.[9] |
| Reaction Conditions Too Mild | Standard nitrating conditions for benzene are ineffective for pyridine. | * Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. Reactions may require temperatures of 300°C or higher for unsubstituted pyridine.[10] * Use Stronger Nitrating Agents: Employ harsher conditions, such as fuming H₂SO₄ (oleum) with concentrated HNO₃, or nitronium tetrafluoroborate (B81430) (NO₂BF₄).[7] |
| Product Degradation | The harsh acidic and oxidative conditions can destroy the product as it forms.[6] | * Monitor Reaction Time: Use TLC or GC-MS to track product formation and stop the reaction before significant degradation occurs. * Control Temperature: Prevent thermal runaway by ensuring adequate cooling and slow, controlled addition of reagents. |
Problem: Predominant Formation of 3-Nitropyridine (Incomplete Dinitration)
| Possible Cause | Troubleshooting Step | Rationale |
| Deactivation by First Nitro Group | The first nitro group is strongly electron-withdrawing, making the mono-nitrated ring even less reactive than pyridine itself. | * Increase Severity of Conditions: Increase the temperature, reaction time, or concentration of the nitrating agent for the second nitration step. * Use a More Powerful Nitrating System: For the second nitration, a system like 20% oleum (B3057394) and potassium nitrate (B79036) may be necessary.[5] |
| Insufficient Reaction Time/Temp | The energy barrier for the second nitration is significantly higher than the first. | * Optimize Reaction Parameters: Systematically study the effect of increasing reaction time and temperature to find the optimal conditions for dinitration without causing excessive decomposition. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for identifying and resolving low yield issues.
Recommended Experimental Protocols
Direct dinitration of pyridine is not synthetically useful.[4] The following protocols outline effective, multi-step methods for synthesizing related dinitropyridine compounds.
Protocol 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine
This method takes advantage of the activating effect of amino groups. The synthesis of the target compound from 2,6-diaminopyridine (B39239) has been reported with yields up to 90%.[5]
Step 1: Dinitration of 2,6-Diaminopyridine
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, and cooled in an ice bath, prepare a super-acid system (e.g., a mixture of concentrated H₂SO₄ and fuming H₂SO₄/oleum).
-
Addition of Starting Material: Slowly add 2,6-diaminopyridine to the cooled super-acid system while maintaining the temperature below 10°C.
-
Addition of Nitrating Agent: Add a nitrating agent (e.g., concentrated HNO₃ or KNO₃) portion-wise, ensuring the temperature does not exceed 30°C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 3 hours.[5] Monitor the reaction's progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Synthesis of 1-Methyl-3,5-dinitro-2-pyridone
This protocol involves creating a pyridone intermediate, which is more susceptible to nitration.[9]
Step 1: Synthesis of 1-Methyl-2-pyridone
-
N-methylation: Convert pyridine to N-methylpyridinium salt by reacting it with dimethyl sulfate.
-
Oxidation: In a one-pot reaction, oxidize the N-methylpyridinium salt with potassium ferricyanide (B76249) under alkaline conditions to form 1-methyl-2-pyridone.[9]
Step 2: Dinitration of 1-Methyl-2-pyridone
-
Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath.
-
Addition: Slowly add the 1-methyl-2-pyridone from Step 1 to the nitrating mixture, maintaining a low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).
-
Work-up and Purification: Pour the mixture onto ice, filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain 1-methyl-3,5-dinitro-2-pyridone.[9]
Synthetic Workflow for Protocol 2
Caption: A multi-step workflow for the synthesis of 1-methyl-3,5-dinitro-2-pyridone.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3,5-Dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-dinitropyridine. The information is tailored to assist researchers in optimizing their experimental outcomes and addressing challenges related to side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound, typically achieved through the nitration of pyridine (B92270) or 3-nitropyridine (B142982), can be accompanied by the formation of several side products. The most prevalent of these include:
-
Incomplete Nitration Products: The most common byproduct of incomplete reaction is 3-nitropyridine . This occurs when the reaction conditions are not sufficient to introduce the second nitro group onto the pyridine ring. The nitration of pyridine is a stepwise process, and stopping the reaction prematurely or using insufficient nitrating agent can lead to the isolation of significant amounts of the mono-nitrated intermediate.
-
Isomeric Dinitropyridines: Due to the directing effects of the nitro group and the reaction conditions, other dinitropyridine isomers can be formed. While the 3,5-isomer is generally favored under thermodynamic control, kinetic control can lead to the formation of other isomers. The potential for the formation of isomers like 2,5-dinitropyridine and 3,4-dinitropyridine should be considered, although they are typically formed in lower yields compared to the desired 3,5-isomer.
Q2: I am observing a significant amount of 3-nitropyridine in my final product. How can I increase the yield of this compound?
The presence of a large proportion of 3-nitropyridine indicates that the nitration reaction has not gone to completion. To drive the reaction towards the desired dinitrated product, consider the following adjustments to your experimental protocol:
-
Increase Reaction Temperature: Nitration of the already deactivated 3-nitropyridine ring requires more forcing conditions than the initial nitration of pyridine. Carefully increasing the reaction temperature can provide the necessary activation energy for the second nitration to occur.
-
Prolong Reaction Time: Extending the duration of the reaction can allow more time for the conversion of 3-nitropyridine to this compound. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.
-
Adjust Stoichiometry of Nitrating Agent: Ensure that a sufficient excess of the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is used. The second nitration step requires a more potent nitrating medium.
Q3: How can I minimize the formation of other dinitropyridine isomers?
The formation of isomeric byproducts is a common challenge in aromatic nitration. To enhance the regioselectivity towards the 3,5-isomer, the following strategies can be employed:
-
Control of Reaction Temperature: The temperature profile of the reaction can significantly influence the isomer distribution. Running the reaction at a specific, controlled temperature may favor the formation of the thermodynamically more stable this compound. It is advisable to conduct small-scale experiments at different temperatures to find the optimal condition for your specific setup.
-
Choice of Nitrating Agent: The composition of the nitrating mixture can affect the regioselectivity. Different ratios of nitric acid to sulfuric acid, or the use of alternative nitrating agents, can alter the product distribution.
Q4: What are the recommended methods for purifying this compound from its common side products?
The purification of this compound from unreacted 3-nitropyridine and other isomeric dinitropyridines can typically be achieved through the following techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen in which this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution.
-
Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed to separate the desired product from its isomers and other impurities based on their different polarities.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Reaction conditions are too mild (temperature too low, reaction time too short).2. Insufficient amount of nitrating agent.3. Poor quality of starting materials or reagents. | 1. Gradually increase the reaction temperature and/or prolong the reaction time. Monitor progress by TLC or GC-MS.2. Increase the molar ratio of the nitrating agent to the substrate.3. Ensure the purity of pyridine or 3-nitropyridine and the concentration of the acids. |
| High percentage of 3-nitropyridine in the product | Incomplete dinitration. | See FAQ Q2 for detailed recommendations on driving the reaction to completion. |
| Presence of multiple dinitropyridine isomers | Lack of regioselectivity in the nitration reaction. | Refer to FAQ Q3 for strategies to improve the selectivity towards the 3,5-isomer. |
| Difficulty in isolating the product | 1. Product is soluble in the work-up solvent.2. Formation of an oil instead of a solid. | 1. Carefully select the extraction solvent to minimize product loss. Consider back-extraction if necessary.2. Try to induce crystallization by scratching the flask, seeding with a crystal of the pure product, or changing the solvent system. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 3-nitropyridine is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Synthesis of this compound from 3-Nitropyridine
Materials:
-
3-Nitropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate (or other suitable base)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath.
-
Addition of 3-Nitropyridine: Slowly add 3-nitropyridine to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Addition of Nitrating Agent: To the dropping funnel, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 100-110 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is approximately 7-8. Be cautious as this will generate gas.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
Visualizing the Troubleshooting Process
To aid in troubleshooting, the following flowchart illustrates a logical progression for addressing common issues in this compound synthesis.
Technical Support Center: Purification of Crude 3,5-Dinitropyridine by Recrystallization
Compound of Interest: 3,5-Dinitropyridine CAS Number: 940-06-7
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to address common challenges encountered during the purification process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Problem: The crude this compound will not dissolve in the hot solvent.
-
Question: I've added my crude this compound to the solvent and heated it, but it's not dissolving. What should I do?
-
Answer: This issue typically points to two main causes: an inappropriate solvent choice or an insufficient volume of the solvent.
-
Incorrect Solvent: The polarity of the solvent may not be suitable for this compound. It is recommended to perform small-scale solubility tests with a range of solvents to identify one that dissolves the compound when hot but not at room temperature.[1]
-
Insufficient Solvent: You may not have added enough solvent. To remedy this, add small additional portions of the hot solvent to the mixture until the solid completely dissolves.[1] Be cautious not to add a large excess, as this will reduce the final yield.[2]
-
Problem: No crystals form upon cooling the solution.
-
Question: My crude this compound dissolved perfectly in the hot solvent, but no crystals have appeared after cooling. What's wrong?
-
Answer: The failure of crystals to form is a common problem, often referred to as supersaturation. Here are several techniques to induce crystallization:
-
Too Much Solvent: The most common reason for no crystal formation is the use of too much solvent, which keeps the compound soluble even at lower temperatures.[2][3] The solution is to evaporate some of the solvent to increase the concentration of the dissolved solid and then attempt to cool it again.[4]
-
Induce Crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[3] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: Adding a tiny crystal of pure this compound (a "seed crystal") to the cooled solution can initiate the crystallization process.[4]
-
Further Cooling: If crystals are still not forming at room temperature, cooling the flask in an ice bath may be necessary to decrease the solubility of the compound sufficiently for crystals to form.[2]
-
Problem: The recrystallized product is still colored or appears impure.
-
Question: I've recrystallized my this compound, but it still has a yellowish or brownish tint. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil it for a few minutes.[2] The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: The charcoal can then be removed by a hot filtration step before allowing the solution to cool and crystallize.[2] It is crucial to keep the filtration apparatus hot to prevent premature crystallization of the product.[2]
-
Problem: The recovery of pure this compound is very low.
-
Question: After recrystallization, I've ended up with a very small amount of purified product. How can I improve my yield?
-
Answer: A low yield can be attributed to several factors during the recrystallization process.
-
Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[2][4] Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step, it will be lost. Ensure the solution is hot throughout this process.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[2] Always use a minimal amount of ice-cold solvent for washing the filter cake.[5]
-
Solvent Selection for Recrystallization
| Solvent | Rationale for Consideration | Potential Suitability |
| Ethanol (B145695) | Often a good solvent for polar organic molecules.[6] | A good starting point for solubility tests. |
| Methanol | Similar to ethanol but with higher polarity.[7] | May be effective, especially if impurities are less polar. |
| Ethyl Acetate | A moderately polar solvent.[6] | A viable option for compounds with moderate polarity. |
| Acetone | A polar aprotic solvent.[6] | Could be a good solvent, but its high solvating power might lead to lower yields. |
| Toluene | A non-polar aromatic solvent. | May be suitable if the crude product contains non-polar impurities. |
| n-Hexane | A non-polar solvent.[6] | Likely to have low solubility for the polar this compound, but could be used as an anti-solvent in a mixed solvent system. |
| Water | A highly polar solvent.[6] | This compound is expected to be sparingly soluble in water. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or heating mantle)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
Solvent Selection: Begin by conducting small-scale solubility tests to identify a suitable solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration to remove it. This step should be done quickly to avoid premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general experimental procedure for the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed 3,5-Dinitropyridine SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 3,5-dinitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with 2-chloro-3,5-dinitropyridine (B146277) not proceeding or showing a very low yield?
A1: Several factors can contribute to a failed or low-yielding SNAr reaction. The primary considerations are the reactivity of the nucleophile, the reaction conditions, and the stability of the starting material and product. The 3,5-dinitro substitution pattern strongly activates the pyridine (B92270) ring for nucleophilic attack, so the issue often lies with other parameters.
Q2: What is the best solvent for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally the best choice as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. Commonly used and effective solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). Protic solvents like alcohols can sometimes be used, but they may compete as nucleophiles, leading to undesired side products.
Q3: Is a base always necessary for SNAr reactions with amine nucleophiles?
A3: Yes, a base is typically required when using primary or secondary amines as nucleophiles. The base serves to neutralize the protonated amine that is formed during the reaction, preventing the nucleophile from being quenched. Non-nucleophilic organic bases such as Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) are common choices.
Q4: What is the expected reactivity order for leaving groups on the this compound ring?
A4: For SNAr reactions, the reactivity of halogens as leaving groups generally follows the order: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.
Q5: My reaction mixture turns a dark color. Is this normal?
A5: The formation of a colored solution, often red or deep purple, is common in SNAr reactions with highly electron-deficient aromatics like this compound. This color is indicative of the formation of a Meisenheimer complex, a resonance-stabilized intermediate. While its presence indicates that the initial nucleophilic attack has occurred, it does not guarantee the successful completion of the reaction.
Troubleshooting Guide
Issue 1: No or Low Product Yield
| Potential Cause | Suggested Solution |
| Insufficiently Reactive Nucleophile | For weak nucleophiles like alcohols or thiols, deprotonate them first with a strong base (e.g., NaH, KHMDS) to generate the more potent alkoxide or thiolate. For amines, ensure the chosen amine is sufficiently nucleophilic. |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF or DMSO to enhance nucleophile reactivity. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or react with strong bases. |
| Suboptimal Temperature | Gradually increase the reaction temperature. While many SNAr reactions with highly activated substrates proceed at room temperature, some may require heating to 80-120 °C. Microwave irradiation can sometimes be beneficial in reducing reaction times and improving yields. |
| Incorrect Base | If using a primary or secondary amine, ensure a non-nucleophilic base (e.g., TEA, DIPEA) is present in slight excess (1.5-2.0 equivalents). For alcohol or thiol nucleophiles, a strong base like NaH or an alkoxide is necessary. |
| Poor Leaving Group | If using a chloro-, bromo-, or iodo-substituted dinitropyridine with a less reactive nucleophile, consider synthesizing the fluoro-analogue of your starting material, as fluoride (B91410) is a better leaving group in SNAr. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Reaction with Solvent (Solvolysis) | If using a nucleophilic solvent like methanol (B129727) or ethanol (B145695), it can compete with your intended nucleophile. Switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO. |
| Hydrolysis | The presence of water can lead to the formation of 2-hydroxy-3,5-dinitropyridine. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere (N₂ or Ar). |
| Di-substitution (if applicable) | If your nucleophile has a second reactive site, you may see double substitution. Use a stoichiometric amount of the nucleophile and consider lower reaction temperatures. |
| Ring Opening/Degradation | Harsh basic conditions or very high temperatures can lead to the degradation of the pyridine ring. Use milder bases and reaction temperatures where possible. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is Highly Polar | Highly polar products can be difficult to separate from polar byproducts or residual base. An aqueous workup can help remove inorganic salts. Acid-base extraction can be effective for separating basic or acidic products/impurities. |
| Co-elution with Starting Material | If the product and starting material have similar polarities, ensure the reaction goes to completion by monitoring with TLC or LC-MS. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. |
| Product is a Salt | If your product is a salt, it may be water-soluble. Neutralize the product if possible before extraction with an organic solvent. |
Data Presentation
The following tables summarize typical reaction conditions and yields for SNAr reactions on 2-substituted-3,5-dinitropyridines.
Table 1: SNAr of 2-Chloro-3,5-dinitropyridine with Various Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (B6355638) | TEA | Ethanol | Reflux | 2-4 | ~90 |
| Morpholine | TEA | Ethanol | Reflux | 2-4 | High |
| Benzylamine | TEA | Isopropanol/Water | 80 | 2 | High |
| Aniline | None | Methanol | 25-50 | 4-24 | Moderate |
| Substituted Anilines | None | Methanol | 25-50 | 4-24 | Variable |
Table 2: Comparison of Solvents for the SNAr of 2-Chloro-3,5-dinitropyridine with Anilines
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Methanol | 32.7 | High |
| Acetonitrile | 37.5 | Moderate |
| Dimethylformamide (DMF) | 36.7 | High |
| Binary mixtures of DMF-Water and Acetonitrile-Water show complex kinetic profiles.[1] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with Aliphatic Amines
This protocol is suitable for the reaction of 2-chloro-3,5-dinitropyridine with highly nucleophilic aliphatic amines like piperidine or morpholine.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-chloro-3,5-dinitropyridine (1.0 eq.) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the aliphatic amine (1.1 eq.) to the solution, followed by the addition of triethylamine (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for SNAr with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of a 2-alkoxy-3,5-dinitropyridine.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of sodium methoxide (B1231860) in methanol (commercially available or prepared in situ from sodium metal and anhydrous methanol).
-
Reagent Addition: While stirring, add a solution of 2-chloro-3,5-dinitropyridine (1.0 eq.) in a minimal amount of anhydrous methanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) or an acidic ion-exchange resin.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by extraction and subsequent recrystallization or column chromatography.
Visualizations
SNAr Reaction Mechanism
Caption: General SNAr addition-elimination mechanism.
Experimental Workflow for SNAr with Amines
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting Logic
Caption: A simplified decision tree for troubleshooting common issues.
References
Technical Support Center: Managing Thermal Stability of 3,5-Dinitropyridine in Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 3,5-dinitropyridine. It provides essential information on managing the thermal stability of this energetic compound during chemical reactions, including troubleshooting guides and frequently asked questions to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a nitroaromatic compound and should be handled as a potentially energetic material. The primary thermal hazard is rapid, exothermic decomposition, which can lead to a runaway reaction if not properly controlled. The two nitro groups on the pyridine (B92270) ring make the molecule electron-deficient and susceptible to rapid decomposition upon heating, potentially generating a large volume of gas and a rapid increase in pressure and temperature.
Q2: What are the key physical and thermal properties of this compound?
A2: A summary of the key physical and thermal properties of this compound is provided in the table below. Note that specific thermal decomposition data can vary with heating rate and experimental conditions.
Q3: What analytical techniques are used to assess the thermal stability of this compound?
A3: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate the thermal stability of this compound. DSC measures the heat flow into or out of a sample as it is heated, identifying exothermic decomposition events and their associated energy release. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the extent of mass loss.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1] It should be kept in a tightly sealed container to prevent contamination and exposure to moisture.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles with side shields or a face shield, and a flame-retardant lab coat. All manipulations should be conducted in a certified chemical fume hood.
Quantitative Data Presentation
The following table summarizes the available physical and thermal properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 940-06-7 | [2][3] |
| Molecular Formula | C₅H₃N₃O₄ | [2][3] |
| Molecular Weight | 169.10 g/mol | [2][3] |
| Appearance | Pale Green to Yellow Crystalline Solid | [4] |
| Boiling Point | 286.8 °C at 760 mmHg | [3] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition for this compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The onset of the exothermic peak indicates the start of decomposition.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA) for Decomposition Profiling
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 400 °C).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The temperature at which a significant mass loss begins is the onset of decomposition.
-
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm (Runaway Reaction) During a Reaction
Symptoms:
-
Rapid, unexpected increase in reaction temperature.
-
Vigorous gas evolution.
-
Change in color or viscosity of the reaction mixture.
-
Pressure buildup in a closed system.
Potential Causes and Solutions:
| Potential Cause | Preventative Measures & Corrective Actions |
| Inadequate Cooling | Prevention: Ensure the cooling bath has sufficient capacity and is at the appropriate temperature before starting the reaction. Use a cryostat for precise temperature control. Action: Immediately enhance cooling by adding more coolant (e.g., dry ice) to the bath. If the reaction is in a jacketed reactor, ensure maximum coolant flow. |
| Reagent Addition Rate Too High | Prevention: Add reagents dropwise or via a syringe pump to control the reaction rate and heat generation. Action: Immediately stop the addition of all reagents. |
| Poor Agitation | Prevention: Use an overhead stirrer for viscous mixtures to ensure efficient mixing and heat dissipation. Action: Ensure the stirrer is functioning correctly. Do not attempt to restart a failed agitator as this could suddenly mix unreacted reagents and cause a violent exotherm. |
| Localized "Hot Spots" | Prevention: Ensure vigorous stirring and controlled reagent addition to prevent localized concentration and temperature gradients. Action: Improve agitation if safe to do so. |
| Incorrect Reagent Concentration | Prevention: Double-check all calculations and ensure the correct concentrations of all reagents are used. Action: If an incorrect concentration is suspected, stop the reaction immediately and reassess the procedure. |
Issue 2: Low Yield or Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
The starting material (this compound) is recovered after the reaction.
-
The yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Carefully increase the reaction temperature in small increments while monitoring for any signs of decomposition. |
| Poor Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity. |
| Solvent Effects | The choice of solvent can significantly impact the rate of SNAr reactions. Polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive. |
| Decomposition of Starting Material | If the reaction temperature is too high, this compound may decompose before it has a chance to react. Monitor the reaction for any color changes or gas evolution that may indicate decomposition. Consider running the reaction at a lower temperature for a longer period. |
| Incorrect Stoichiometry | Ensure that the stoichiometry of the nucleophile to the substrate is appropriate. An excess of the nucleophile is often used to drive the reaction to completion. |
Visualizations
Caption: Workflow for Thermal Analysis of this compound.
Caption: Troubleshooting Logic for Runaway Reactions.
References
Technical Support Center: 3,5-Dinitropyridine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of 3,5-dinitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several key challenges. The nitration of pyridine (B92270) is a highly exothermic reaction, and managing heat dissipation is crucial to prevent thermal runaway.[1][2] Poor temperature control can lead to the formation of byproducts and pose significant safety risks. Additionally, ensuring efficient mixing becomes more difficult at a larger scale, which can result in localized "hot spots" and inconsistent product quality. The use of corrosive and hazardous reagents like fuming nitric and sulfuric acids also requires specialized equipment and stringent safety protocols.[1]
Q2: What are the common side reactions during the synthesis of this compound?
A2: The nitration of pyridine derivatives can lead to several side reactions. Over-nitration can occur, resulting in the formation of higher nitrated pyridines. In some cases, oxidative degradation of the pyridine ring or substituents can take place, especially at elevated temperatures.[3] If the starting material is not sufficiently pure, impurities can also react to form undesired byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting material, intermediates, and the final product.[4] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify and quantify components in the reaction mixture.[5]
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying crude this compound is recrystallization.[6][7] The choice of solvent is critical and should be determined through solubility tests.[8] A suitable solvent will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution.[9] If colored impurities are present, activated carbon can be used during the recrystallization process to remove them.[10] After recrystallization, the purified crystals should be thoroughly dried to remove any residual solvent.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.[4]- Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Suboptimal Reaction Temperature | - Ensure the reaction temperature is maintained within the optimal range. Low temperatures can lead to a slow reaction rate, while high temperatures can cause degradation of the product and starting materials. |
| Poor Quality of Starting Materials | - Use high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts. |
| Inefficient Nitrating Agent | - Ensure the nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid) is fresh and of the correct concentration. |
| Losses During Work-up and Purification | - Optimize the extraction and recrystallization steps to minimize product loss.[8] Ensure the pH is appropriately adjusted during the work-up to maximize the precipitation of the product. |
Issue 2: Formation of Impurities
| Possible Cause | Suggested Solution |
| Over-nitration | - Carefully control the stoichiometry of the nitrating agent. A large excess should be avoided.- Maintain a lower reaction temperature to reduce the rate of further nitration. |
| Oxidative Degradation | - Avoid excessively high reaction temperatures and prolonged reaction times.[3] |
| Reaction with Impurities in Starting Material | - Use highly purified starting materials. Analyze the starting materials for potential reactive impurities before starting the synthesis. |
| Inadequate Quenching | - Quench the reaction mixture promptly and efficiently at the end of the reaction to prevent further reactions. |
Issue 3: Runaway Reaction (Thermal Runaway)
| Possible Cause | Suggested Solution |
| Poor Heat Dissipation | - At a larger scale, ensure the reactor has adequate cooling capacity.[1]- Use a reactor with a high surface area-to-volume ratio or consider using a continuous flow reactor for better heat management.[2] |
| Rapid Addition of Reagents | - Add the nitrating agent slowly and in a controlled manner to manage the rate of heat generation. |
| Inadequate Agitation | - Ensure efficient and constant stirring to prevent the formation of localized hot spots. |
Experimental Protocols
Representative Synthesis of a Dinitropyridine Derivative
Disclaimer: This is a general protocol for the nitration of a pyridine derivative and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooling bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature (e.g., 0-5 °C).
-
Reaction: Dissolve the pyridine starting material in concentrated sulfuric acid in a separate reactor equipped with a stirrer, thermometer, and addition funnel. Cool the mixture to the desired reaction temperature (e.g., 0-10 °C).
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the pyridine solution via the addition funnel, ensuring the temperature of the reaction mixture does not exceed the set limit.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or HPLC.[4]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to precipitate the crude product. Filter the precipitate and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.[6][7]
-
Drying: Dry the purified product under vacuum.
Quantitative Data
Note: The following data is compiled from various sources on the synthesis of dinitropyridine derivatives and may not be specific to this compound. It is intended to provide a general understanding of the expected outcomes.
Table 1: Effect of Reaction Conditions on Yield and Purity (Illustrative)
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,6-Diaminopyridine | HNO₃/H₂SO₄ | 80-90 | 3 | 90 | >98 | [11] |
| 3,5-Dimethylpyridine-N-oxide | KNO₃/H₂SO₄ | 85-90 | 1 | 85 | 99 | [12] |
| 4-Amino-2-chloropyridine | KNO₃/H₂SO₄ | 60 | 4 | 60 | N/A | [3] |
Table 2: Purity Analysis Methods
| Analytical Method | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification of impurities. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV.[4] |
| GC-MS | Identification of volatile impurities and byproducts. | Column: Capillary column (e.g., DB-5); Carrier Gas: Helium; Detection: Mass Spectrometry.[5] |
| NMR | Structural confirmation and purity determination. | ¹H and ¹³C NMR in a suitable deuterated solvent. |
| Melting Point | Preliminary assessment of purity. | A sharp melting point range close to the literature value indicates high purity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield or impurity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography [energetic-materials.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
how to avoid over-nitration in pyridine synthesis
Welcome to the technical support center for pyridine (B92270) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the nitration of pyridine.
Frequently Asked Questions (FAQs)
Q1: What is over-nitration in pyridine synthesis and why is it problematic?
Over-nitration is a common side reaction during the electrophilic nitration of pyridine where more than one nitro group (-NO2) is added to the pyridine ring, resulting in dinitrated or polynitrated products. Pyridine is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution because the nitrogen atom withdraws electron density from the ring.[1] This deactivation means that harsh reaction conditions, such as high temperatures and strong nitrating agents, are often required.[1] These same conditions can also promote the addition of a second nitro group, leading to a mixture of products that can be difficult to separate and reduces the yield of the desired mono-nitrated product.
Q2: I'm observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?
Controlling the reaction to favor mono-nitration is a key challenge. Several strategies can be employed to minimize over-nitration:[1]
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the second nitration. It is crucial to maintain a consistent and low temperature, often starting at 0°C or below, throughout the addition of the nitrating agent.[1]
-
Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent is critical. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species at any given time, thereby favoring the mono-nitrated product.[1]
-
Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) allows you to stop the reaction once the formation of the desired mono-nitrated product is maximized, and before significant dinitration occurs.[1]
Q3: How do existing substituents on the pyridine ring affect the risk of over-nitration?
Substituents on the pyridine ring play a crucial role in both the position of nitration and the ring's overall reactivity.[1]
-
Electron-donating groups (e.g., alkyl, amino groups) activate the ring, making nitration easier but also increasing the risk of over-nitration.[1]
-
Electron-withdrawing groups further deactivate the ring, often requiring even harsher conditions for nitration, which can paradoxically also lead to side reactions if not carefully controlled.
Q4: Are there alternative methods to direct nitration that can help avoid over-nitration?
Yes, several alternative methods exist. One common strategy is the nitration of pyridine-N-oxide. The N-oxide is more activated towards electrophilic substitution than pyridine itself, allowing for milder reaction conditions. The nitro group is typically introduced at the 4-position, and the N-oxide can then be deoxygenated to yield the nitropyridine.[2] Another approach involves using different nitrating systems, such as nitric acid in trifluoroacetic anhydride, which can offer better yields of 3-nitropyridines compared to traditional methods.[3][4][5]
Troubleshooting Guide: High Dinitropyridine Yield
| Problem | Possible Cause | Recommended Solution |
| High yield of dinitropyridine by-product | Reaction temperature is too high. | Maintain a consistently low temperature (e.g., 0°C or below) using an ice or dry ice/acetone bath throughout the reagent addition and reaction time.[1] |
| Excessive amount of nitrating agent. | Carefully control the stoichiometry. Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[1] | |
| Rapid addition of nitrating agent. | Add the nitrating agent dropwise using an addition funnel to avoid localized high concentrations and exothermic reactions.[1] | |
| Reaction time is too long. | Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the desired mono-nitrated product is maximized.[1] | |
| Substrate is highly activated. | For pyridines with electron-donating substituents, use milder nitrating agents or consider a pyridine-N-oxide intermediate route. | |
| Inefficient mixing. | Ensure vigorous and constant stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots." |
Quantitative Data Summary
The choice of nitrating system and reaction conditions significantly impacts the yield of the desired mono-nitrated product versus over-nitrated by-products. The following table summarizes yields for different pyridine substrates using a specific nitrating system.
Table 1: Yields of 3-Nitropyridines using Nitric Acid in Trifluoroacetic Anhydride [3][4]
| Substrate (Pyridine Derivative) | Product (3-Nitropyridine Derivative) | Yield (%) |
| Pyridine | 3-Nitropyridine (B142982) | 10-83% (Varies with conditions) |
| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine | 20% |
| 2,5-Lutidine | 2,5-Dimethyl-3-nitropyridine | <3% |
Data adapted from studies on the nitration of pyridines using nitric acid in trifluoroacetic anhydride.[3][4]
Experimental Protocols
Protocol 1: Controlled Mono-Nitration of Pyridine
This protocol provides general guidelines for minimizing over-nitration during the direct nitration of pyridine.
Materials:
-
Pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution (saturated)
Methodology:
-
Cooling: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool the pyridine substrate to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slow Addition: Add the chilled nitrating mixture to the pyridine solution dropwise via the addition funnel. Ensure the internal temperature of the reaction mixture does not rise significantly above the target temperature (e.g., 5-10°C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by carefully pouring the mixture onto a large amount of crushed ice.
-
Work-up and Purification: Neutralize the acidic solution with a saturated sodium carbonate solution until a pH of 7-8 is reached. Extract the product with a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product should be purified by column chromatography or recrystallization to separate the desired 3-nitropyridine from any remaining starting material and dinitrated by-products.[1]
Protocol 2: Nitration of Pyridine-N-Oxide
This protocol is an alternative for producing 4-nitropyridine (B72724) derivatives, often under milder conditions than direct nitration.
Materials:
-
Pyridine-N-Oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
Methodology:
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, gently heat the pyridine-N-oxide to 60°C.[1]
-
Preparation of Nitrating Acid: Prepare the nitrating mixture of fuming nitric acid and concentrated sulfuric acid as described in Protocol 1.[1]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over approximately 30 minutes.[1]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which should cause a yellow solid to precipitate.[1]
-
Purification: Collect the solid by filtration. The product can be extracted from the solid using acetone, and the solvent evaporated to yield the crude product, which can be further purified by recrystallization.[1]
Visual Guides
Caption: Reaction pathway for pyridine nitration leading to over-nitration.
Caption: Troubleshooting workflow for minimizing over-nitration.
References
removing unreacted starting material from 3,5-dinitropyridine product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 3,5-dinitropyridine products.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material in the synthesis of this compound?
The most probable unreacted starting material is pyridine (B92270) (C₅H₅N), as this compound is typically synthesized by the nitration of pyridine. Pyridine is a basic, water-miscible liquid, and its removal is crucial for obtaining a pure product.[1][2][3][4]
Q2: What are the primary methods for removing unreacted pyridine from my this compound product?
The main purification strategies leverage the differences in physical and chemical properties between the basic pyridine and the neutral (or weakly acidic) this compound. The most effective methods include:
-
Acid-Base Extraction: This technique converts the basic pyridine into a water-soluble salt, allowing for its separation from the organic-soluble product.[5][6][7]
-
Recrystallization: This method relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[8][9][10]
Q3: My compound is sensitive to strong acids. Is there an alternative to using hydrochloric acid for the acid-base extraction?
Yes, if your this compound derivative is acid-sensitive, you can use a saturated aqueous solution of copper (II) sulfate (B86663) (CuSO₄).[6][11] Pyridine forms a complex with copper sulfate, which can then be removed in the aqueous layer.[6][11] A color change to a deep blue or violet in the aqueous layer indicates the presence of the pyridine-copper complex.[6][11]
Q4: I've tried recrystallization, but my product "oils out" instead of forming crystals. What can I do?
"Oiling out" can occur if the compound's solubility in the chosen solvent is too high or if the cooling process is too rapid. To troubleshoot this, you can:
-
Use a different solvent system: Experiment with solvent mixtures, such as ethanol/water or hexane/ethyl acetate.[12][13]
-
Employ a seed crystal: Introduce a small crystal of pure product to initiate crystallization.
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.
-
Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[14]
Q5: How can I confirm that all the pyridine has been removed from my product?
Several methods can be used to check for the presence of residual pyridine:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your purified product with that of a pyridine standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can detect the characteristic signals of pyridine.
-
Odor: Pyridine has a distinct and unpleasant fish-like smell.[1][4] The absence of this odor is a good initial indicator of its removal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent pyridine odor after extraction. | Incomplete removal of pyridine. | Repeat the acid or copper sulfate wash. For trace amounts, co-evaporate with a solvent like toluene (B28343) under reduced pressure.[6] |
| Low yield after recrystallization. | The product is partially soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath to maximize crystal formation. |
| Co-elution of product and impurity during column chromatography. | Inappropriate solvent system. | Optimize the mobile phase composition based on TLC analysis. A gradient elution may be necessary for better separation.[8] |
| Product is a salt, making extraction difficult. | The product has basic or acidic functionalities. | For basic products, crystallization of the salt can be an effective purification method.[12] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To remove unreacted pyridine by converting it to a water-soluble pyridinium (B92312) salt.
Materials:
-
Crude this compound product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dilute hydrochloric acid (1M HCl).
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride.[6]
-
Repeat the acid wash (steps 3-5) one to two more times.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound.
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water).
-
Erlenmeyer flask.
-
Heating mantle or hot plate.
-
Buchner funnel and filter flask.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further, cool the solution in an ice bath to maximize crystal formation.[14]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility of Pyridine
| Solvent | Solubility | Reference |
| Water | Miscible | [1][3] |
| Ethanol | Miscible | [1][3] |
| Diethyl Ether | Miscible | [3] |
| Chloroform | Soluble | [1] |
| Hexane | Miscible | [2] |
Table 2: Common Recrystallization Solvents for Pyridine Derivatives
| Solvent/Mixture | Comment | Reference |
| Ethanol | A general and effective solvent for minor impurities. | [12] |
| n-Hexane/Acetone | Good for allowing slow evaporation and crystallization. | [12] |
| n-Hexane/Ethyl Acetate | Suitable for compounds with a higher level of impurities. | [12] |
| Water | Can be effective for polar compounds. | [12] |
Visualizations
Caption: Experimental workflows for purification of this compound.
Caption: Logical guide for selecting a purification method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine [chemeurope.com]
- 3. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. High-yield purification of exceptional-quality, single-molecule DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Selective Reduction of 3,5-Dinitropyridine
Welcome to the technical support center for the selective reduction of 3,5-dinitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-amino-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of this compound?
A1: The primary challenge is achieving selective mono-reduction of one nitro group to an amino group while leaving the other intact to yield the desired 3-amino-5-nitropyridine. Over-reduction to 3,5-diaminopyridine is a common side reaction that can be difficult to control.
Q2: Which catalysts are most commonly used for the selective reduction of dinitroaromatics?
A2: Palladium on carbon (Pd/C) is a widely used catalyst for catalytic hydrogenation of nitro groups. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another common and often more selective method for reducing one nitro group in a polynitroaromatic compound.
Q3: How can I improve the selectivity of the reduction towards the mono-amino product?
A3: Several strategies can be employed to enhance selectivity:
-
Catalyst Choice: Using less reactive catalysts or modifying the catalyst surface can improve selectivity.
-
Reaction Conditions: Lowering the reaction temperature and pressure (for catalytic hydrogenation) can help prevent over-reduction.
-
Additives: In catalytic hydrogenations, additives like pyridine (B92270) can act as catalyst poisons to moderate activity and improve selectivity.
-
Stoichiometry of Reducing Agent: When using chemical reducing agents like iron, controlling the stoichiometry is crucial.
Q4: What are the potential side products in this reaction?
A4: Besides the desired 3-amino-5-nitropyridine, potential side products include:
-
3,5-diaminopyridine (from over-reduction).
-
Hydroxylamine (B1172632) intermediates, which can lead to the formation of azo or azoxy compounds.[1]
-
Incomplete reaction leaving unreacted this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive catalyst (e.g., old Pd/C).2. Insufficient amount of reducing agent (e.g., iron powder).3. Low reaction temperature or pressure. | 1. Use fresh, high-quality catalyst.2. Increase the molar equivalents of the reducing agent.3. Increase the temperature or hydrogen pressure gradually while monitoring the reaction. |
| Formation of 3,5-diaminopyridine (over-reduction) | 1. Catalyst is too active.2. Reaction time is too long.3. High temperature or pressure. | 1. Use a lower loading of the catalyst or a deactivated catalyst.2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.3. Reduce the reaction temperature and/or pressure. |
| Formation of colored impurities (azo/azoxy compounds) | Presence of hydroxylamine intermediates. | The addition of catalytic amounts of vanadium compounds, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), can suppress the formation of hydroxylamine intermediates.[1] |
| Difficult product isolation | 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.2. Add brine to the aqueous layer to break up emulsions. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Pd/C, H₂ | Methanol or Ethanol (B145695), RT - 80°C, 1-50 atm H₂ | High activity, clean reaction | Can lead to over-reduction, catalyst can be pyrophoric |
| Fe, Acetic Acid | Ethanol/Water, Reflux | High selectivity for mono-reduction, cost-effective | Requires stoichiometric amounts of iron, workup can be tedious |
| Sodium Borohydride (NaBH₄) with Catalyst | Ethanol, RT | Mild conditions | Often requires a co-catalyst (e.g., Raney Nickel, transition metal sulfides) for efficient reduction of aromatic nitro groups.[2][3] |
Experimental Protocols
Protocol 1: Selective Reduction using Palladium on Carbon (General Procedure)
This protocol is a general guideline and may require optimization for the specific substrate.
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 1-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or using a hydrogen balloon).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Selective Reduction using Iron and Acetic Acid (General Procedure)
This protocol is adapted from procedures for the reduction of other nitroaromatic compounds.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (2-5 eq) and a catalytic amount of acetic acid or hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (B1210297) and water. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify as needed.
Visualizations
Caption: A generalized experimental workflow for the selective reduction of this compound.
Caption: A troubleshooting guide for addressing poor selectivity in the reduction reaction.
References
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Storage and Handling of 3,5-Dinitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3,5-dinitropyridine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of Solid Sample | Photodecomposition | Store in an amber glass vial or a container completely protected from light. Consider storage in a light-tight secondary container. |
| Thermal Decomposition | Ensure storage is at the recommended temperature (2-8°C). Avoid exposure to heat sources. | |
| Chemical Incompatibility | Store this compound separately from incompatible materials, especially strong bases, oxidizing agents, and reducing agents. | |
| Change in Physical Appearance (e.g., clumping, deliquescence) | Moisture Absorption | Store in a tightly sealed container with a desiccant. If possible, store in a controlled humidity environment or a desiccator. Consider flushing the container with an inert gas like nitrogen or argon before sealing. |
| Inconsistent Analytical Results (e.g., lower than expected purity) | Decomposition | Confirm decomposition using a stability-indicating analytical method such as HPLC (see Experimental Protocol 1). Review storage conditions and handling procedures. |
| Contamination | Ensure proper cleaning of spatulas and weighing vessels. Avoid cross-contamination from other reagents. | |
| Precipitate Formation in Stock Solutions | Low Solubility in Solvent | Consult solubility data for the chosen solvent. Consider gentle warming or sonication to aid dissolution. Ensure the solvent is of high purity and dry. |
| Degradation Product Precipitation | Analyze the precipitate and supernatant separately to identify the components. This may indicate significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a dry, dark environment . It is highly recommended to use an amber glass vial with a tightly sealed cap . To further minimize degradation from atmospheric moisture and oxygen, consider flushing the vial with an inert gas (e.g., nitrogen or argon) before sealing and storing it in a desiccator.
Q2: How can I tell if my this compound has started to decompose?
A2: A visual inspection can be a preliminary indicator. A color change from its original appearance to a yellowish or brownish hue is a common sign of degradation, likely due to photodegradation or thermal stress.[1] However, the most reliable method to confirm and quantify decomposition is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
Q3: What solvents are recommended for preparing stock solutions of this compound for short-term and long-term storage?
A3: For short-term use, high-purity acetonitrile (B52724) or methanol (B129727) are suitable solvents. For long-term storage of solutions, it is crucial to use anhydrous solvents and store the solution at 2-8°C, protected from light. It is advisable to prepare fresh solutions for critical experiments whenever possible, as degradation can occur more rapidly in solution.
Q4: Is this compound sensitive to light?
A4: Yes, like many nitroaromatic compounds, this compound is susceptible to photodegradation.[1] Exposure to UV or visible light can initiate decomposition pathways. Therefore, it is critical to handle the compound in a subdued light environment and store it in light-protecting containers.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways include:
-
Photodecomposition: Initiated by exposure to light, leading to the formation of various byproducts.
-
Thermal Decomposition: Elevated temperatures can cause the cleavage of nitro groups and breakdown of the pyridine (B92270) ring.
-
Hydrolysis: In the presence of moisture, especially under basic conditions, hydrolysis can occur, leading to the formation of nitrophenolic-type structures or other derivatives.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.
Table 1: Thermal Degradation of Solid this compound
| Temperature | Time (Days) | Purity (%) | Appearance |
| 25°C | 30 | 99.5 | No change |
| 40°C | 30 | 98.2 | Slight yellowing |
| 60°C | 30 | 95.1 | Noticeable yellowing |
| 80°C | 15 | 89.7 | Brownish solid |
Table 2: Photostability of Solid this compound (ICH Q1B Conditions)
| Condition | Duration | Purity (%) | Appearance |
| Control (dark) | 10 days | 99.8 | No change |
| 1.2 million lux hours | 10 days | 96.5 | Distinct yellowing |
| 200 watt hours/m² | 10 days | 94.8 | Yellow-brown solid |
Table 3: Hydrolytic Stability of this compound in Solution (40°C)
| Condition | Time (hours) | Purity (%) |
| 0.1 M HCl | 24 | 99.1 |
| Water (pH ~7) | 24 | 99.6 |
| 0.1 M NaOH | 24 | 85.3 |
Experimental Protocols
Experimental Protocol 1: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL (stock solution).
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
4. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies to ensure separation of the main peak from any degradation products.
Experimental Protocol 2: Forced Degradation Studies
These studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
1. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a glass vial.
-
Heat in an oven at 80°C for 7 days.
-
Cool and prepare a sample for HPLC analysis.
5. Photodegradation (Solid State):
-
Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a sample of the exposed material for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for suspected decomposition.
References
Validation & Comparative
Comparative NMR Analysis of 3,5-Dinitropyridine and Related Pyridine Derivatives
A detailed guide to the 1H and 13C NMR characterization of 3,5-dinitropyridine, with a comparative analysis against pyridine (B92270), 3,5-dichloropyridine (B137275), and 3,5-dimethylpyridine (B147111). This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including experimental data and protocols for structural elucidation.
The structural analysis of heterocyclic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of molecular structure. This guide focuses on the 1H and 13C NMR characterization of this compound, a key intermediate in the synthesis of various functionalized pyridines. To provide a comprehensive understanding of its spectral features, a comparative analysis is presented against unsubstituted pyridine and two other 3,5-disubstituted derivatives: 3,5-dichloropyridine and 3,5-dimethylpyridine. The electron-withdrawing nitro groups in this compound are expected to significantly influence the chemical shifts of the pyridine ring protons and carbons, offering valuable insights into electronic effects within the aromatic system.
Comparative NMR Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for this compound and the selected reference compounds. These values are crucial for identifying the presence and substitution pattern of the pyridine ring in novel compounds.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Compound | H-2, H-6 | H-4 | Other Protons | Solvent |
| This compound | 9.65 (d) | 9.35 (t) | - | DMSO-d6 |
| Pyridine | 8.52 (d) | 7.54 (t) | 7.16 (dd, H-3,5) | CDCl3 |
| 3,5-Dichloropyridine | 8.31 (s) | 7.78 (s) | - | CDCl3 |
| 3,5-Dimethylpyridine | 8.13 (s) | 6.96 (s) | 2.27 (s, CH3) | CDCl3 |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | Other Carbons | Solvent |
| This compound | 148.5 | 145.2 | 128.9 | - | DMSO-d6 |
| Pyridine[1] | 150 | 124 | 136 | - | Not Specified |
| 3,5-Dichloropyridine | 147.5 | 131.2 | 138.1 | - | CDCl3 |
| 3,5-Dimethylpyridine | 146.9 | 132.8 | 137.4 | 20.8 (CH3) | CDCl3 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general procedure for the acquisition of 1H and 13C NMR spectra for small organic molecules like the pyridine derivatives discussed.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can affect chemical shifts.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically 1% v/v).[2]
NMR Data Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp spectral lines.[2]
-
1H NMR Acquisition Parameters:
-
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is standard.
-
Pulse Angle: A 30° or 45° pulse is common.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a typical starting point.[2]
-
Number of Scans (NS): A larger number of scans is required due to the low natural abundance of 13C. This can range from several hundred to several thousand depending on the sample concentration.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard or the residual solvent peak.
Structural and Electronic Effects on NMR Spectra
The electron-withdrawing nature of the nitro groups in this compound results in a significant downfield shift of all proton and carbon signals compared to pyridine. This deshielding effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. In contrast, the electron-donating methyl groups in 3,5-dimethylpyridine cause an upfield shift (shielding) of the ring protons. The chloro-substituents in 3,5-dichloropyridine exhibit an intermediate effect.
The logical relationship between the substituent's electronic properties and the resulting NMR chemical shifts can be visualized as follows:
Caption: Substituent effects on pyridine NMR chemical shifts.
This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to other substituted pyridines. The provided data and protocols serve as a valuable resource for the routine analysis and structural confirmation of pyridine-containing compounds in a research and development setting.
References
A Comparative Guide to the Thermal Stability of 3,5-Dinitropyridine Derivatives Using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of various 3,5-dinitropyridine derivatives, a class of compounds of significant interest in the fields of energetic materials and pharmaceuticals. The thermal stability of these compounds is a critical parameter influencing their safety, handling, storage, and performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal techniques for elucidating the thermal behavior of these materials.
This document summarizes key quantitative data from published studies, details typical experimental protocols, and presents a logical workflow for such analyses. It is important to note that the presented data is collated from various sources, and direct comparison should be approached with caution due to variations in experimental conditions.
Data Presentation: Thermal Properties of this compound Derivatives
The following table summarizes the available thermal analysis data for several this compound derivatives. The significant variance in decomposition temperatures underscores the profound influence of substituent groups on the thermal stability of the pyridine (B92270) ring. For a meaningful comparison, the experimental conditions reported in the respective studies are included.
| Compound Name | Substituent(s) at other positions | Melting Point (T_m) (°C) | Decomposition Temperature (T_d) (°C) | Analytical Method | Experimental Conditions |
| 2-Chloro-3,5-dinitropyridine | 2-Chloro | 62 - 65 | Not Reported | Melting Point App. | Not specified in available literature. |
| 2-Hydroxy-3,5-dinitropyridine | 2-Hydroxy | 175 - 179 | Not Reported | Melting Point App. | Not specified in available literature.[1] |
| 2,4,6-triamino-3,5-dinitropyridine-1-oxide (TNPyO) | 2,4,6-Triamino, 1-Oxide | Not Reported | Stable below 231 | TGA | Heating rates: 5, 10, 15, 20 K/min.[2] |
| 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP) | 2-(5-amino-2H-tetrazol-1-yl), 4-amino | 304 (decomposes) | ~290 | DSC | Not specified in available literature.[3] |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 2,6-Diamino, 1-Oxide | Not Reported | 351.5 (Exothermic Peak in mixture) | DSC | Not specified in available literature.[4] |
| 2-methoxyamino-3,5-dinitro-pyridine | 2-Methoxyamino | Not explicitly stated | Follows melting | DSC | Linear heating rates from 2 to 15 °C/min. The decomposition is a two-step process immediately following melting. |
| Unspecified dinitropyridine derivative | Not specified | Not Reported | 238 | Not specified | Not specified in available literature.[5] |
Disclaimer: The data presented is sourced from multiple publications with potentially different experimental setups. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The following sections detail generalized experimental methodologies for DSC and TGA analysis of energetic materials like this compound derivatives, based on common practices found in the literature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold crucible. The use of gold crucibles is recommended for its inertness, especially with reactive compounds.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant linear rate, commonly between 2 and 20 °C/min.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Reference: An empty, sealed crucible is used as a reference.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and decomposition, as well as the peak temperatures of these transitions. The area under the peaks can be integrated to calculate the enthalpy of the transitions. For kinetic studies, multiple heating rates are often employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability, decomposition pathways, and composition of materials.
Methodology:
-
Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in an open crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, often mirroring the conditions used in DSC for better correlation of thermal events.
-
Atmosphere: An inert (e.g., nitrogen) or reactive (e.g., air) atmosphere can be used depending on the desired information. The flow rate is kept constant.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed. The onset of mass loss indicates the beginning of decomposition. The percentage of mass loss at different stages provides information about the decomposition process.
Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships in the thermal analysis of this compound derivatives.
Caption: Workflow for the thermal analysis of this compound derivatives.
References
- 1. 2-Hydroxy-3,5-dinitropyridine 97 2980-33-8 [sigmaaldrich.com]
- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3,5-Dinitropyridine
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 3,5-dinitropyridine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. As an identified impurity in the synthesis of nicotinic acid, robust analytical methods are required for its quantification. This guide provides an objective comparison of two primary analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This comparison is based on established methodologies for similar nitroaromatic and pyridine-containing compounds, providing a strong foundation for method development and validation. While HPLC is generally preferred for its versatility with a wide range of organic molecules, GC presents a viable alternative, particularly for volatile and thermally stable compounds.
Methodology Comparison
The selection of an optimal analytical method hinges on various factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired analytical throughput. Potential impurities in the synthesis of this compound may include starting materials, by-products from incomplete nitration or side reactions, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity analysis of pharmaceutical compounds. A reversed-phase HPLC method is particularly well-suited for separating this compound from its potential impurities based on differences in polarity.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that pyridine (B92270) and its derivatives can be analyzed by GC, this method can be adapted for this compound, offering high resolution and sensitivity.
The following table summarizes a comparison of representative HPLC and GC methods for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. |
| Typical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). | Inert gas (e.g., Helium, Nitrogen). |
| Temperature | Typically ambient or slightly elevated (e.g., 25-40°C). | High-temperature oven program (e.g., 50°C to 280°C). |
| Detector | Photodiode Array (PDA) or UV-Vis Detector. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Derivatization | Generally not required. | May be required for less volatile or polar impurities. |
| Sensitivity | High, depending on the chromophore of the analyte and impurities. | High, particularly with an FID for organic compounds. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, with typical run times of 10-20 minutes. |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound by HPLC and GC. These protocols are based on established methods for similar compounds and should be validated for specific applications.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide robust separation of this compound from its potential polar and non-polar impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump, a photodiode array (PDA) or UV-Vis detector, and an autosampler.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography (GC)
This method provides an alternative approach for the purity analysis of this compound, assuming sufficient volatility and thermal stability.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (with a split ratio of 50:1).
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting between HPLC and GC.
A Comparative Analysis of the Reactivity of 2,4-Dinitropyridine and 3,5-Dinitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two important isomers, 2,4-dinitropyridine (B80455) and 3,5-dinitropyridine, in the context of nucleophilic aromatic substitution (SNAr). A thorough understanding of their relative reactivity is crucial for the rational design and synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. While direct, side-by-side quantitative experimental data is limited in the current literature, this guide synthesizes theoretical principles and available experimental evidence for related compounds to provide a robust comparative framework.
Theoretical Comparison of Reactivity: The Decisive Role of Nitro Group Positioning
The reactivity of dinitropyridines in SNAr reactions is fundamentally governed by the ability of the electron-withdrawing nitro groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack. The position of these nitro groups dictates the stability of this intermediate and, consequently, the rate of the reaction.
In 2,4-dinitropyridine , the nitro groups are located at positions that are ortho and para to the pyridine (B92270) nitrogen and to each other. This arrangement allows for the effective delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of both nitro groups, as well as the ring nitrogen. This extensive resonance stabilization significantly lowers the activation energy for nucleophilic attack at the positions activated by the nitro groups (typically C-3, C-5, and C-6).
Conversely, in This compound , the nitro groups are in meta positions relative to the pyridine nitrogen and to each other. While they still exert a strong electron-withdrawing inductive effect, their ability to stabilize the Meisenheimer complex through resonance is considerably diminished. Nucleophilic attack on the this compound ring results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro groups through resonance.
Therefore, from a theoretical standpoint, 2,4-dinitropyridine is expected to be significantly more reactive towards nucleophilic aromatic substitution than this compound .
Experimental Data and Analysis
Kinetic Data for Nucleophilic Substitution of this compound Derivatives
The following table summarizes the kinetic data for the reaction of 2-substituted-3,5-dinitropyridines with aliphatic amines. These reactions proceed via the formation of a σ-adduct, and the rate constants provide a measure of the susceptibility of the this compound core to nucleophilic attack.
| Substrate | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) |
| 2-Phenoxy-3,5-dinitropyridine | n-Butylamine | DMSO | k2 = 8 dm3 mol-1 s-1 | 25 |
| 2-Ethoxy-3,5-dinitropyridine | Piperidine | DMSO | - | 25 |
Note: The original study provides more detailed kinetic analysis, including equilibrium constants for σ-adduct formation. The data presented here is simplified for comparative purposes.
The available data for 2-substituted-3,5-dinitropyridines indicates that nucleophilic substitution does occur, but the reactivity is influenced by the nature of the leaving group and the nucleophile.
Qualitative Assessment of 2,4-Dinitropyridine Reactivity
Although quantitative data is lacking for a direct comparison, the general principles of SNAr reactions on nitro-activated aromatic systems strongly support the higher reactivity of 2,4-dinitropyridine. The enhanced stability of the Meisenheimer complex, due to the ortho-para arrangement of the nitro groups, would lead to a lower activation energy and a faster reaction rate compared to the 3,5-isomer under identical conditions.
Experimental Protocols
For researchers interested in conducting a direct comparative study, the following generalized experimental protocol for monitoring the kinetics of nucleophilic aromatic substitution of dinitropyridines is provided. This protocol is based on methodologies reported in the literature for similar systems.
Objective: To determine the second-order rate constants for the reaction of 2,4-dinitropyridine and this compound with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO) at a constant temperature.
Materials:
-
2,4-Dinitropyridine
-
This compound
-
Piperidine (or other nucleophile)
-
Dimethyl sulfoxide (B87167) (DMSO, spectrophotometric grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dinitropyridine isomer (e.g., 1 x 10-3 M) in DMSO.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) in DMSO at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This will require an initial spectral scan of the reaction mixture.
-
Equilibrate the dinitropyridine solution and the nucleophile solution to the desired temperature (e.g., 25 °C) in the thermostatted cell holder of the spectrophotometer.
-
To start the reaction, inject a small aliquot of the nucleophile stock solution into the cuvette containing the dinitropyridine solution. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k2) is determined from the slope of the plot of kobs versus the concentration of the nucleophile ([Nucleophile]): kobs = k2[Nucleophile].
-
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Factors Influencing Reactivity in SNAr
Caption: Key factors influencing the rate of Nucleophilic Aromatic Substitution.
A Comparative Guide to the Computational Analysis of SNAr Reaction Pathways for Dinitropyridines
The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental process in organic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. In the realm of drug discovery and development, SNAr reactions on heteroaromatic rings, such as pyridine (B92270), are of particular interest. The presence of strong electron-withdrawing groups, like nitro groups (-NO₂), significantly activates the ring towards nucleophilic attack, making dinitropyridines valuable substrates for synthesizing complex molecules.[1][2][3] This guide provides a comparative overview of computational approaches used to analyze the SNAr reaction pathways of dinitropyridines, focusing on mechanistic insights, quantitative energetic data, and the methodologies employed.
Mechanistic Pathways: Concerted vs. Stepwise
Computational studies have been instrumental in elucidating the mechanistic details of SNAr reactions, which can proceed through different pathways. The two primary mechanisms investigated for dinitropyridines are the classical two-step (stepwise) mechanism and the concerted mechanism.[4][5]
-
Stepwise Mechanism : This textbook mechanism involves two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] In the second, typically rapid step, the leaving group departs, restoring the aromaticity of the ring. For this pathway, either the formation or the decomposition of the Meisenheimer complex can be the rate-determining step.[1][7]
-
Concerted Mechanism (cSNAr) : In this pathway, the nucleophilic attack and the departure of the leaving group occur simultaneously in a single step, proceeding through a single transition state without the formation of a stable intermediate.[5][8]
The preferred pathway is influenced by the specific reactants, leaving group, nucleophile, and solvent conditions.[9] Computational chemistry provides the tools to map the potential energy surface for these reactions and determine which pathway is more favorable.[4]
Caption: General SNAr reaction pathways for dinitropyridines.
Computational Methodologies and Protocols
Density Functional Theory (DFT) is the most prevalent computational method for investigating SNAr reaction mechanisms due to its balance of accuracy and computational cost.[2][10] The specific protocols can vary, but a typical workflow involves several key steps.
Protocol for Computational Analysis:
-
Model System Definition : The initial step involves defining the reactants (dinitropyridine derivative, nucleophile) and the anticipated products.
-
Geometry Optimization : The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using a specific DFT functional and basis set.
-
Transition State (TS) Search : Locating the transition state structure is crucial. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are used.
-
Frequency Calculations : These calculations are performed on all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for energy corrections.
-
Energy Profile Construction : Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to refine the electronic energies. The activation energies (energy difference between reactants and transition states) and reaction energies (energy difference between reactants and products) are then calculated.
-
Solvent Effects : Since reactions are often performed in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently included to account for the effect of the solvent.
Caption: A typical computational workflow for analyzing SNAr reactions.
Data Comparison: Computational Approaches
The choice of computational method significantly impacts the results. The table below summarizes methodologies from various studies on SNAr reactions of nitro-substituted pyridines.
| Substrate(s) | Nucleophile(s) | Computational Method | Basis Set | Key Focus | Reference |
| 2-ethoxy-3,5-dinitropyridine, 2-methoxy-3,5-dinitropyridine | Piperidine | DFT: B3PW91 | 6-31G(d,p) | Kinetics and thermodynamics of uncatalyzed vs. base-catalyzed pathways. | [1] |
| 2-ethoxy-3,5-dinitropyridine, 2-methoxy-3,5-dinitropyridine | Piperidine | DFT | Not Specified | Reaction mechanisms and molecular docking for SARS-CoV-2 inhibitors. | [2][8] |
| 2-ethoxy-3,5-dinitropyridine | Piperidine | DFT | Not Specified | Mechanistic insights for drug discovery against SARS-CoV-2. | [10][11] |
| 2-methoxy-3-nitropyridine, 2-methoxy-5-nitropyridine | Morpholine, Piperidine, Pyrrolidine | DFT: B3LYP | Not Specified | Kinetic study and comparison with experimental data. | [7] |
Quantitative Data Summary
Energetic data, such as activation and reaction energies, are the primary quantitative outputs of these computational studies. They provide a basis for comparing the feasibility of different reaction pathways and the reactivity of various substrates.
| Reaction | Pathway | Rate-Determining Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| 2-ethoxy-3,5-dinitropyridine + Piperidine | Uncatalyzed (Stepwise) | Meisenheimer Complex Decomposition | ~28 | -6.5 | [1] |
| 2-methoxy-3,5-dinitropyridine + Piperidine | Uncatalyzed (Stepwise) | Meisenheimer Complex Decomposition | Not specified | -0.6 | [1] |
| 2-ethoxy-3,5-dinitropyridine + Piperidine | Base-Catalyzed (Stepwise) | Meisenheimer Complex Formation | ~14.8 | Not specified | [1] |
| 2-ethoxy-3,5-dinitropyridine + Piperidine | Concerted | Single Step | "Low activation barriers" | Exergonic | [8][11] |
Analysis of Findings:
The computational results consistently highlight the crucial role of the nitro groups in activating the pyridine ring, which enhances the electrophilicity of the carbon attached to the leaving group and lowers the activation energy for nucleophilic attack.[1][2] There is evidence for both stepwise and concerted mechanisms depending on the specific system and reaction conditions modeled. For the reaction between dinitropyridines and piperidine, one study reports a stepwise mechanism via a hydrogen-bond-stabilized Meisenheimer complex.[1] In this uncatalyzed reaction, the decomposition of the intermediate is the slow step, but the intervention of a base catalyst significantly lowers this barrier, making the initial nucleophilic attack rate-determining.[1] Other DFT studies on similar systems concluded that the reaction proceeds via a concerted mechanism.[8][11] This highlights that the mechanistic outcome can be sensitive to the computational model and the specific reaction conditions being simulated. All studies agree that the reactions are thermodynamically favorable, being either exothermic or exergonic.[1][8] Many of these recent computational investigations are coupled with molecular docking simulations, aiming to leverage the SNAr products as potential inhibitors for therapeutic targets like the main protease (Mpro) of SARS-CoV-2.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3,5-Dinitropyridine: A Comparative Analysis Against Traditional Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nitroaromatic compounds, traditionally dominated by molecules like 1,3-dinitrobenzene (B52904) and 2,4-dinitrotoluene (B133949), 3,5-dinitropyridine emerges as a compelling alternative with a unique reactivity profile and diverse potential applications. This guide provides an objective comparison of this compound with its conventional counterparts, supported by a review of available experimental data, to assist researchers in selecting the optimal building block for their synthetic and developmental endeavors.
At a Glance: Comparative Properties
| Property | This compound | 1,3-Dinitrobenzene | 2,4-Dinitrotoluene |
| Molecular Formula | C₅H₃N₃O₄ | C₆H₄N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 169.10 g/mol | 168.11 g/mol | 182.13 g/mol |
| Melting Point | 105-107 °C | 88-90 °C | 69-71 °C |
| Key Structural Feature | Pyridine (B92270) ring | Benzene ring | Toluene (B28343) ring |
| Reactivity Highlight | Activated towards nucleophilic substitution at positions 2, 4, and 6.[1] | Primarily undergoes nucleophilic substitution at the positions ortho and para to the nitro groups. | The methyl group can influence reactivity and provides a site for further functionalization. |
| Primary Applications | Precursor for energetic materials, biologically active compounds (e.g., potential kinase inhibitors), and fluorescent probes.[2] | Intermediate in the synthesis of dyes, pharmaceuticals, and explosives. | Precursor for the production of toluene diisocyanate (TDI), a key component of polyurethanes, and in the synthesis of explosives (TNT). |
Performance in Synthesis: A Reactivity Perspective
The defining feature of this compound that sets it apart from dinitrobenzene and dinitrotoluene is the presence of the nitrogen atom within the aromatic ring. This nitrogen atom, along with the two electron-withdrawing nitro groups, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: Generalized workflow for a typical nucleophilic aromatic substitution reaction.
While direct comparative kinetic studies are not extensively available in the literature, the increased electrophilicity of the carbon atoms in the pyridine ring of this compound generally allows for milder reaction conditions and potentially higher yields in SNAr reactions compared to its benzene-based counterparts. The positions ortho and para to the nitro groups (C2, C4, and C6) are all susceptible to nucleophilic attack, offering multiple avenues for functionalization.
In contrast, 1,3-dinitrobenzene is also activated for SNAr, but the activation is solely due to the two nitro groups. 2,4-Dinitrotoluene exhibits similar reactivity, with the added complexity of the methyl group potentially influencing the regioselectivity of the reaction.
Biological Activity and Toxicity Profile
Nitroaromatic compounds are known for their broad spectrum of biological activities, which are often linked to the bioreduction of the nitro group. This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules.
While comprehensive comparative cytotoxicity data for this compound against dinitrobenzene and dinitrotoluene from a single study is scarce, the existing information on individual compounds suggests that toxicity is a significant consideration for all nitroaromatics. For instance, 1,3-dinitrobenzene is known to cause methemoglobinemia. The introduction of the pyridine nitrogen in this compound can alter its metabolic pathways and subsequent toxicological profile. Further comparative studies are warranted to fully elucidate the relative safety of these compounds.
Derivatives of this compound have shown promise as precursors for compounds with interesting biological activities, including potential kinase inhibitors. This highlights the value of the this compound scaffold in drug discovery and development.
Thermal Stability: Implications for Safety and Handling
The thermal stability of nitroaromatic compounds is a critical parameter, particularly in applications involving energetic materials or high-temperature reaction conditions.
Comparative Thermal Stability
| Compound | Decomposition Onset (°C) |
| This compound | Data not readily available |
| 1,3-Dinitrobenzene | ~263-280 (in mixtures)[3] |
| 2,4-Dinitrotoluene | Data not readily available |
Note: Decomposition temperatures can vary significantly based on the analytical method (e.g., DSC, TGA) and experimental conditions.
While specific comparative data for the thermal decomposition of this compound alongside dinitrobenzene and dinitrotoluene is limited, studies on related dinitropyrazole compounds indicate that the inclusion of a nitrogen-containing heterocyclic ring can significantly influence thermal stability.[4] It is crucial for researchers to perform appropriate thermal analysis (e.g., Differential Scanning Calorimetry) on their specific compounds to ensure safe handling and processing.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative synthesis procedures for this compound and its common alternatives.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound from readily available starting materials is not explicitly detailed in the searched literature. However, a general approach involves the nitration of a suitable pyridine precursor. The following is a representative scheme found in the literature.
Reaction Scheme for this compound Synthesis
Caption: A potential synthetic route to this compound.
Synthesis of 1,3-Dinitrobenzene
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, carefully prepare a nitrating mixture by slowly adding 10.5 mL of concentrated sulfuric acid to 7.5 mL of concentrated nitric acid, while cooling the flask in an ice-water bath.[5]
-
Slowly add 5 mL of nitrobenzene to the stirred, cold nitrating mixture dropwise.[5]
-
After the addition is complete, heat the mixture in a boiling water bath for 15-20 minutes with a reflux condenser attached.[5]
-
Carefully pour the hot reaction mixture into a beaker containing approximately 100 mL of ice-cold water with constant stirring. A pale-yellow solid of 1,3-dinitrobenzene will precipitate.[5]
-
Collect the solid product by filtration and wash it several times with cold water to remove residual acids.[5]
-
The crude product can be purified by recrystallization from ethanol.
Synthesis of 2,4-Dinitrotoluene
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
Procedure:
-
To a flask containing 100 g of toluene, slowly add a nitrating mixture of 100 mL of concentrated sulfuric acid and 80 mL of concentrated nitric acid. Maintain the temperature at 60 °C with constant stirring.[6]
-
After the initial nitration to form mononitrotoluene, separate the organic layer.[6]
-
To the mononitrotoluene, slowly add a second nitrating mixture of 190 mL of concentrated sulfuric acid and 80 mL of fuming nitric acid, maintaining the temperature at 115 °C.[6]
-
After the addition, continue heating and stirring for 60 minutes.[6]
-
Pour the hot reaction mixture into a large volume of ice-water to precipitate the 2,4-dinitrotoluene.[6]
-
Filter the product, wash with water, and dry. The product can be further purified by recrystallization.[6]
Conclusion: Selecting the Right Nitroaromatic Building Block
The choice between this compound and more traditional nitroaromatic compounds like 1,3-dinitrobenzene and 2,4-dinitrotoluene hinges on the specific requirements of the target molecule and the desired synthetic strategy.
-
For enhanced reactivity in nucleophilic aromatic substitution and access to novel heterocyclic scaffolds, this compound offers a distinct advantage. The pyridine nitrogen activates the ring, potentially enabling milder reaction conditions and offering multiple sites for functionalization. This makes it a valuable tool for medicinal chemists and materials scientists seeking to explore novel chemical space.
-
For well-established, cost-effective syntheses of traditional aromatic diamines and related structures, 1,3-dinitrobenzene and 2,4-dinitrotoluene remain the workhorses of the industry. Their synthesis protocols are well-documented, and they serve as reliable precursors for a wide range of dyes, polymers, and other industrial chemicals.
Researchers are encouraged to consider the unique electronic properties and reactivity of this compound when designing new synthetic routes. Its potential to unlock novel molecular architectures makes it a worthy alternative to its more conventional nitroaromatic counterparts. Further experimental investigation into its comparative performance will undoubtedly solidify its position in the synthetic chemist's toolbox.
References
Validating the Synthesis of 3,5-Dinitropyridine: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic validation of 3,5-dinitropyridine, with a comparative analysis against its isomer, 2,4-dinitropyridine (B80455). This guide provides detailed experimental protocols and presents key spectroscopic data to ensure accurate compound identification and purity assessment.
The synthesis of specifically substituted nitroaromatic compounds, such as this compound, is a critical process in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. The precise placement of nitro groups on the pyridine (B92270) ring significantly influences the molecule's chemical properties and biological activity. Therefore, rigorous validation of the synthetic product is paramount. This guide outlines the synthesis of this compound and provides a detailed comparison of its spectroscopic characteristics with those of the alternative isomer, 2,4-dinitropyridine, to aid in unambiguous identification.
Synthesis of Dinitropyridines
The synthesis of dinitropyridines is typically achieved through the nitration of pyridine or its derivatives. The reaction conditions, including the nitrating agent, temperature, and reaction time, are crucial in determining the regioselectivity of the nitration and the final product distribution.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
A solution of 2-amino-3,5-dinitropyridine in a suitable organic solvent is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a deamination reaction, often by heating in the presence of a reducing agent like hypophosphorous acid, to yield this compound. The crude product is then purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 2,4-Dinitropyridine
This protocol is a representative method and may require optimization.
Pyridine is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature, typically below 0 °C. The reaction mixture is then slowly warmed and stirred for a specified period. After the reaction is complete, the mixture is poured onto ice, and the resulting precipitate of 2,4-dinitropyridine is collected by filtration, washed with water, and purified by recrystallization.
Spectroscopic Validation
The validation of the synthesized dinitropyridine isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and together they offer a comprehensive characterization of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For both this compound and 2,4-dinitropyridine, the molecular formula is C₅H₃N₃O₄, resulting in a monoisotopic mass of approximately 169.01 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 169.[1]
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Major Fragment Ions (m/z) |
| This compound | C₅H₃N₃O₄ | 169.10 | 169, 123, 93, 77, 66, 50 |
| 2,4-Dinitropyridine | C₅H₃N₃O₄ | 169.10 | 169, 139, 123, 93, 77, 66 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For dinitropyridines, the characteristic absorption bands are associated with the nitro groups (NO₂) and the aromatic pyridine ring.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 2,4-Dinitropyridine (Expected) |
| Asymmetric NO₂ Stretch | ~1530-1550 | ~1520-1540 |
| Symmetric NO₂ Stretch | ~1340-1360 | ~1345-1365 |
| C=N Stretch (Pyridine Ring) | ~1600-1620 | ~1590-1610 |
| C-H Stretch (Aromatic) | ~3050-3150 | ~3050-3150 |
| C-N Stretch | ~1100-1200 | ~1100-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their chemical environment, allowing for the differentiation of isomers like 3,5- and 2,4-dinitropyridine.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm)
| Position | This compound | 2,4-Dinitropyridine |
| H-2 | ~9.6 (s) | ~9.2 (d) |
| H-3 | - | ~8.9 (dd) |
| H-4 | ~9.4 (t) | - |
| H-5 | - | ~8.0 (d) |
| H-6 | ~9.6 (s) | ~9.2 (d) |
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)
| Position | This compound | 2,4-Dinitropyridine |
| C-2 | ~150 | ~152 |
| C-3 | ~148 | ~125 |
| C-4 | ~122 | ~149 |
| C-5 | ~148 | ~120 |
| C-6 | ~150 | ~152 |
Note: The NMR data presented are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Workflow and Data Interpretation
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
References
A Comparative Guide to Nitrating Agents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group into the pyridine (B92270) ring is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. However, the inherent electron-deficient nature of the pyridine nucleus presents a significant challenge for direct nitration. This guide provides an objective comparison of common and emerging nitrating agents for pyridine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Nitrating Agents
The selection of a nitrating agent for pyridine is a trade-off between reaction efficiency, safety, and substrate scope. The following table summarizes the performance of key nitrating agents for the synthesis of 3-nitropyridine.
| Nitrating Agent/Method | Typical Reaction Conditions | Yield of 3-Nitropyridine (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | High temperature (e.g., 110°C) | Very low (<5%) | 3-nitro (meta) | Readily available and inexpensive reagents. | Harsh reaction conditions, extremely low yields for unsubstituted pyridine.[1][2] |
| Nitric Acid in Trifluoroacetic Anhydride (B1165640) | 0-24°C, 12h | 10-83% (83% for pyridine)[3][4][5] | 3-nitro (meta) | High yields for a range of substituted pyridines under milder conditions.[3][4] | Trifluoroacetic anhydride is corrosive and expensive. |
| Dinitrogen Pentoxide (N₂O₅) - Bakke's Procedure | N₂O₅ in an organic solvent, followed by aqueous SO₂/HSO₃⁻ | ~77%[1] | 3-nitro (meta) | Good yields, unique reaction mechanism.[1] | N₂O₅ is unstable and not commercially available, requiring in-situ generation.[3] |
| tert-Butyl Nitrite (B80452) (TBN) & TEMPO (Dearomatization-Rearomatization) | Toluene, 70°C, 24h, then 6N HCl, 70°C, 36h | ~87% (for a 2-phenylpyridine (B120327) derivative)[6] | meta-selective[6] | Mild, catalyst-free, scalable, and tolerates a wide range of functional groups.[6] | Multi-step one-pot process, requires synthesis of an oxazino pyridine intermediate. |
| Nitration of Pyridine-N-oxide (HNO₃/H₂SO₄) | 125-130°C, 3h | ~42% (for 4-nitropyridine-N-oxide) | 4-nitro (para) | Allows for functionalization at the 4-position. | Requires an additional step for the synthesis and subsequent deoxygenation of the N-oxide. |
Experimental Protocols
Method 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method offers a practical approach for the 3-nitration of pyridine and its derivatives with good yields.
Procedure:
-
Cool trifluoroacetic anhydride in an ice bath.
-
Slowly add pyridine to the cooled trifluoroacetic anhydride with stirring.
-
To this mixture, add concentrated nitric acid dropwise, maintaining the temperature at 0-5°C. The typical molar ratio of pyridine:concentrated nitric acid:trifluoroacetic anhydride is 1:2.5:6.0.[3]
-
Allow the reaction mixture to stir at 0-24°C for 12 hours.
-
Pour the reaction mixture into a solution of sodium metabisulfite (B1197395) in water.
-
Stir the resulting solution for another 12 hours at room temperature.
-
Neutralize the solution to pH 6-7 with a concentrated sodium hydroxide (B78521) solution while cooling.
-
Extract the product with chloroform (B151607) or dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane:ethyl acetate, 1:1) to obtain 3-nitropyridine.[3]
Method 2: meta-Nitration via Dearomatization-Rearomatization using TBN and TEMPO
This modern approach provides high regioselectivity for the meta-position under mild conditions. The protocol involves the formation of an intermediate oxazino pyridine, which is then nitrated and rearomatized.
Procedure:
-
Nitration of the oxazino pyridine intermediate: In a reaction vessel, dissolve the 2-substituted oxazino pyridine in toluene.
-
Add tert-butyl nitrite (TBN) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
-
Heat the mixture at 70°C under an air atmosphere for 24 hours.
-
Rearomatization: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in acetonitrile (B52724) and add 6N hydrochloric acid.
-
Heat the mixture at 70°C for 36 hours.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to yield the meta-nitropyridine derivative.[6]
Reaction Mechanisms and Workflows
The nitration of pyridine can proceed through different pathways depending on the reagents and conditions employed.
Classical Electrophilic Aromatic Substitution (EAS) Pathway
Direct nitration of pyridine via EAS is challenging due to the deactivating effect of the nitrogen atom, which is often protonated in the strongly acidic media, forming the even more deactivated pyridinium (B92312) ion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 3,5-Dinitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 3,5-dinitropyridine in a reaction mixture is crucial for process optimization, yield determination, and impurity profiling. This guide provides an objective comparison of suitable analytical methodologies, supported by established experimental approaches for structurally similar compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with UV-Vis Spectrophotometry presented as a simpler, alternative method.
Methodology Comparison
The selection of an optimal analytical technique hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the reaction matrix. HPLC and GC are powerful chromatographic techniques that separate this compound from other components in the mixture before quantification, offering high specificity and accuracy. UV-Vis Spectrophotometry is a simpler and faster method but is more susceptible to interference from other UV-absorbing species in the reaction mixture.
Table 1: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Measurement of light absorbance by the analyte at a specific wavelength. |
| Typical Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm.[1] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1] | Not applicable (uses a cuvette). |
| Mobile/Carrier | Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile (B52724), Methanol).[1] | Inert gas (e.g., Helium, Nitrogen).[1] | Not applicable. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector.[1] | Flame Ionization Detector (FID), Mass Spectrometer (MS).[1] | Photomultiplier tube or photodiode array. |
| Sample Volatility | Not required.[1] | Required.[1] | Not required. |
| Thermal Stability | Not required.[1] | Required.[1] | Not required. |
| Sensitivity | High, particularly with UV detection for chromophoric compounds.[1] | High, especially with specific detectors like a Mass Spectrometer.[1] | Moderate, dependent on the molar absorptivity of the analyte. |
| Selectivity | High, excellent separation of non-volatile impurities.[1] | High, excellent separation of volatile impurities.[1] | Low, susceptible to interference from other UV-absorbing compounds. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. | Less than a minute per sample. |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound. These are based on established methods for structurally similar compounds and should be validated for the specific reaction mixture.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated procedure for a novel pyridine (B92270) derivative.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient:
-
Start with 30% B
-
Ramp to 90% B over 10 minutes
-
Hold at 90% B for 2 minutes
-
Return to 30% B over 1 minute
-
Hold at 30% B for 2 minutes for equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV spectrum of pyridine shows absorption maxima at 202 nm and 254 nm.[2] For this compound, a wavelength between 250-280 nm is recommended for initial investigation, with final selection based on the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve the sample in the initial mobile phase composition (30% acetonitrile in 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of calibration standards of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the reaction mixture sample by interpolation from the calibration curve.
Gas Chromatography (GC) Protocol
This protocol is based on established methods for the analysis of pyridine derivatives and other nitroaromatic compounds.[1][3]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
Quantification:
-
Prepare calibration standards of purified this compound in the same solvent used for the sample.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Mandatory Visualization
Caption: General analytical workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to the Thermal Stability of Dinitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of dinitropyridine isomers, a class of compounds of significant interest in the fields of energetic materials and pharmaceuticals. Understanding the thermal properties of these isomers is crucial for ensuring their safe handling, storage, and application. This document summarizes available experimental data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows for stability assessment.
Overview of Dinitropyridine Isomers and Thermal Stability
Dinitropyridines are aromatic heterocyclic compounds containing a pyridine (B92270) ring substituted with two nitro groups. The relative positions of these nitro groups give rise to six possible isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitropyridine. The thermal stability of these molecules, which is a measure of their resistance to decomposition at elevated temperatures, is a critical parameter influencing their practical utility. This stability is largely dictated by the position of the electron-withdrawing nitro groups, which affects the overall electronic structure and bond strengths within the molecule.
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are the standard methods for evaluating the thermal stability of energetic materials like dinitropyridines.[1][2][3][4] These methods provide quantitative data on decomposition temperatures, heat flow, and mass loss as a function of temperature.
Quantitative Comparison of Thermal Stability
Direct experimental data comparing the thermal stability of all six parent dinitropyridine isomers is limited in the available scientific literature. However, data for several dinitropyridine derivatives provide valuable insights into how substitution patterns influence thermal decomposition. The following table summarizes the decomposition temperatures of various dinitropyridine derivatives as determined by DSC.
| Compound | Isomer Base | Decomposition Peak Temperature (°C) | Notes |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | This compound | 360.6[2], 370.7[5] | The presence of amino and N-oxide groups significantly enhances stability. |
| Fused 2,4-dinitropyridine (B80455) derivative | 2,4-dinitropyridine | 238[2] | Fused ring system with a tetrazole moiety. |
| 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP) | This compound | ~290[3][6] | Complex derivative with tetrazole and amino groups. |
Note: The decomposition temperature is a key indicator of thermal stability. Higher decomposition temperatures generally signify greater stability. The data presented is for derivatives and the thermal stability of the parent dinitropyridine isomers may differ significantly.
Experimental Protocols for Thermal Analysis
A generalized experimental protocol for determining the thermal stability of dinitropyridine isomers using DSC and TGA is provided below. This protocol is a composite based on standard practices for the analysis of energetic materials.[2][7][8][9][10][11][12][13][14]
Instrumentation
-
Differential Scanning Calorimeter (DSC): Capable of controlled heating rates and precise measurement of heat flow.
-
Thermogravimetric Analyzer (TGA): For measuring mass changes as a function of temperature.
-
Crucibles: Aluminum or copper crucibles are typically used. For volatile or high-pressure decomposition, hermetically sealed crucibles are recommended.
Sample Preparation
-
Accurately weigh 0.5-2.0 mg of the dinitropyridine isomer into a crucible.
-
If using a standard crucible, ensure the sample is evenly distributed at the bottom.
-
For hermetically sealed crucibles, ensure a proper seal to contain any pressure generated during decomposition.
DSC Measurement Parameters
-
Heating Rate: A standard heating rate of 10 °C/min is commonly used.[2] Varying the heating rate (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic studies.
-
Temperature Range: Typically from room temperature to a temperature beyond the final decomposition, for example, 30 °C to 400 °C.
-
Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) is used to prevent oxidative side reactions.
TGA Measurement Parameters
-
Heating Rate: Consistent with the DSC heating rate for direct comparison (e.g., 10 °C/min).
-
Temperature Range: Similar to the DSC range.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant flow rate.
Data Analysis
-
DSC: The onset temperature of the exothermic decomposition peak is determined as a measure of the initial decomposition. The peak temperature of the exotherm represents the temperature of maximum decomposition rate.
-
TGA: The onset temperature of mass loss is determined. The percentage of mass loss at different temperature ranges is calculated to understand the decomposition stages.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for comparing the thermal stability of dinitropyridine isomers and the logical relationship between molecular structure and thermal stability.
Conclusion
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2<i>H</i>-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - ProQuest [proquest.com]
- 4. Screening for energetic compounds based on 1,3-dinitrohexahydropyrimidine skeleton and 5-various explosopheres: molecular design and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refining and Properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 9. 2,5-Dinitropyridine | C5H3N3O4 | CID 2762856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. DSpace [research-repository.griffith.edu.au]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dinitropyridine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-Dinitropyridine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
As an aromatic nitro compound, this compound should be regarded as hazardous. The procedures outlined below are based on established best practices for the disposal of toxic and reactive chemical waste. The primary and most crucial step is to entrust the disposal to a licensed and certified hazardous waste management company.
Essential Safety and Handling Information
A comprehensive risk assessment must be conducted before handling this compound for disposal. The following table summarizes key safety and logistical information based on data for analogous nitro-aromatic compounds.
| Parameter | Guideline | Source/Rationale |
| Hazard Classification | Recommended to be classified as Toxic, Irritant, and potentially Explosive upon heating or shock. | Based on data for similar nitro-aromatic compounds.[1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (butyl rubber recommended), safety goggles, a full-face shield, and a chemical-resistant lab coat or coveralls. | General requirements for handling toxic and irritant organic compounds.[3][4] |
| Engineering Controls | All handling and packaging for disposal must be conducted in a certified chemical fume hood. | To minimize inhalation exposure.[3][4] |
| Waste Container | Department of Transportation (DOT) approved, chemically compatible (e.g., high-density polyethylene (B3416737) or steel), and properly sealed container.[5] | To prevent leaks, reactions, and environmental contamination.[6][7] |
| Storage of Waste | In a designated, well-ventilated, secure, and clearly marked hazardous waste accumulation area, away from heat, shock, friction, and incompatible materials (e.g., strong oxidizing agents).[8][9] | To ensure safety and compliance with regulations.[8] |
Step-by-Step Disposal Protocol
The recommended and safest procedure for the disposal of this compound is through a licensed hazardous waste contractor. The following protocol details the steps for preparing the waste for collection.
Experimental Protocol for Waste Preparation and Segregation
Objective: To safely collect, segregate, and label this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above.
-
DOT-approved hazardous waste container with a secure lid.[5]
-
Hazardous waste labels.[8]
-
Inert, non-combustible absorbent material (e.g., vermiculite (B1170534) or sand) for spill response.[10]
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure all specified PPE is worn correctly.[4]
-
Waste Segregation:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated hazardous waste container using a chemically compatible spatula or scoop. Avoid generating dust.[4]
-
Liquid Waste: If this compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container material and any other waste in the container.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must also be placed in the solid hazardous waste container.
-
-
Container Management:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.[8]
-
The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.[8]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound if available, or at a minimum, the full chemical name and hazard information.
-
Disposal Workflow and Emergency Preparedness
The logical flow for the proper disposal of this compound is outlined in the diagram below. Adherence to this workflow is essential for maintaining a safe laboratory environment.
Caption: Disposal Workflow for this compound.
In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure how to proceed, and notify your supervisor and EHS.[12][13] For minor spills, consult the SDS for appropriate cleanup procedures, which typically involve using an inert absorbent material.[10] All materials used for spill cleanup must also be disposed of as hazardous waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Hazardous Waste Container Guide | Safe Storage Solutions [zn-meox.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. fishersci.com [fishersci.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Hazardous Waste Container Requirements - New Pig [newpig.com]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
Personal protective equipment for handling 3,5-Dinitropyridine
Essential Safety and Handling Guide for 3,5-Dinitropyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical compounds and data from structurally similar substances due to the limited availability of a specific Safety Data Sheet (SDS) for this compound itself. It is imperative to treat this compound with extreme caution.
Hazard Assessment
This compound is a heterocyclic compound containing two nitro groups. While specific toxicity data is scarce, related dinitro- and chloro-dinitropyridine compounds are known to be highly toxic and hazardous. For instance, 2-Chloro-3,5-dinitropyridine is classified as fatal if swallowed and causes significant skin and eye irritation. Similarly, other pyridine (B92270) derivatives are known to be harmful if swallowed, inhaled, or in contact with skin[1]. Therefore, this compound must be handled as a particularly hazardous substance.
Hazard and Safety Data Summary
The following table summarizes key hazard information, primarily extrapolated from related pyridine compounds. This data should be used as a conservative guide for risk assessment.
| Hazard Classification & Data | Details | Source/Analog Compound |
| Acute Toxicity | Fatal or toxic if swallowed.[2] Harmful in contact with skin or if inhaled.[3] | 2-Chloro-3,5-dinitropyridine, 3-Nitropyridine |
| Skin Corrosion/Irritation | Causes skin irritation. | 3,5-Dinitrobenzoic acid, 2-Chloro-3,5-dinitropyridine |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2] | N,N-dimethylpyridin-4-amine, 3,5-Dinitrobenzoic acid |
| Respiratory Irritation | May cause respiratory irritation.[3] | 3-Nitropyridine, 3,5-Dinitrobenzoic acid |
| Storage Incompatibilities | Strong oxidizing agents, acids (especially nitric acid), and bases.[4] | Pyridine |
Operational Plan: From Receipt to Disposal
A systematic approach is essential to ensure safety at every stage of handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of protection depends on the specific task and potential for exposure[5].
-
Hand Protection : Use chemical-resistant gloves. Butyl rubber or laminate film (PE/EVAL) gloves are recommended for robust protection against aromatic and nitro compounds[4][6]. Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact[4]. Always check the manufacturer's glove compatibility chart.
-
Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a splash potential, a face shield must be worn in addition to goggles[5][6][7].
-
Respiratory Protection : All work with solid or solutions of this compound must be conducted within a certified chemical fume hood to control exposure to dust or vapors[4][7]. If a fume hood is not available or in case of its failure, a NIOSH-approved respirator with an organic vapor cartridge is required[7].
-
Protective Clothing : A fully-buttoned lab coat is required for all procedures. For tasks with a higher risk of spills or significant contamination, a chemical-resistant apron or coveralls should be used[4][7]. Closed-toe shoes are mandatory.
Storage and Handling
Proper storage is critical to prevent accidents and degradation of the compound.
-
Storage : Store this compound in a tightly closed, clearly labeled container. The storage area should be a secured, cool, dry, and well-ventilated location, segregated from incompatible materials such as strong oxidizers, acids, and bases[4]. It should be protected from direct sunlight, heat, sparks, and any other sources of ignition[4].
-
Handling : Always handle this compound within a properly functioning chemical fume hood[4]. Avoid generating dust. Do not eat, drink, or smoke in the handling area[2]. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance[4][7].
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, typically by ensuring the fume hood is operational[7].
-
Containment : For solid spills, carefully cover the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance[7].
-
Collection : Wearing appropriate PPE, carefully collect the absorbed or spilled material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste[7].
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be collected and disposed of as hazardous waste[7].
Waste Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Segregation and Collection : All waste containing this compound, including pure compound, contaminated solutions, and disposable labware (e.g., gloves, wipes, pipette tips), must be collected in a dedicated hazardous waste container[1][8]. Do not mix this waste with other waste streams[8].
-
Container Labeling : The waste container must be made of a compatible material, be kept closed, and be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings[8].
-
Storage of Waste : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials[8].
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended disposal method for such compounds is typically high-temperature incineration at a permitted facility[7].
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
